Viburnitol
描述
Structure
3D Structure
属性
分子式 |
C6H12O5 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC 名称 |
(1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3-,4-,5+,6?/m0/s1 |
InChI 键 |
IMPKVMRTXBRHRB-VSOAQEOCSA-N |
产品来源 |
United States |
Foundational & Exploratory
Viburnitol: A Technical Guide to its Discovery, Natural Sources, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viburnitol, a naturally occurring cyclitol (a type of sugar alcohol), has garnered interest within the scientific community for its potential biological activities and its presence in various medicinal plants. This technical guide provides a comprehensive overview of the discovery of this compound, its known natural sources with available quantitative data, and detailed experimental protocols for its extraction, isolation, and characterization. Additionally, this guide explores the broader context of cyclitol biosynthesis and signaling, offering insights into the potential roles of this compound in biological systems.
Discovery of this compound
This compound was first isolated and identified in 1935 by the French scientists A. Goris and H. Canal. Their seminal work, published in the Comptes Rendus de l'Académie des Sciences, detailed the extraction of this novel cyclitol from the leaves of Viburnum tinus, a species of flowering plant in the Adoxaceae family. They named the compound "this compound" after the genus of the plant from which it was discovered. Subsequent research has confirmed the structure of this compound as 1-deoxy-D-mannitol.
Natural Sources of this compound
This compound has been identified in a limited number of plant species, often alongside other cyclitols and bioactive compounds. The primary natural sources identified to date are:
-
Viburnum tinus (Laurustinus): The leaves of this evergreen shrub are the original and most well-documented source of this compound.
-
Viscum album (European Mistletoe): This parasitic plant, which grows on various host trees, has been reported to contain this compound. The concentration of phytochemicals in mistletoe can vary depending on the host tree.
-
Gymnema sylvestre : This perennial woody vine, known for its use in traditional medicine, is another reported source of this compound.
Table 1: Quantitative Data on this compound in Natural Sources
| Plant Species | Part of Plant | Concentration of this compound | Reference |
| Viburnum tinus | Leaves | Data not available in recent literature | Goris & Canal, 1935 |
| Viscum album | Whole Plant | Data not available in recent literature | --INVALID-LINK-- |
| Gymnema sylvestre | Leaves | Data not available in recent literature | [1] |
Note: Specific quantitative data for this compound content in these plant sources is scarce in publicly available literature, highlighting an area for future research.
Experimental Protocols
The extraction and analysis of this compound from plant matrices typically follow protocols established for other cyclitols. These methods involve extraction with polar solvents, purification, and subsequent analysis by chromatographic techniques.
Extraction and Isolation
A general workflow for the extraction and isolation of this compound from plant material is as follows:
Methodology:
-
Sample Preparation: Air-dry the plant material (e.g., leaves of Viburnum tinus) at room temperature and grind it into a fine powder.
-
Extraction: Macerate the powdered plant material with a polar solvent, such as 80% ethanol or methanol, at room temperature for 24-48 hours with occasional shaking. The process can be repeated to ensure complete extraction.
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification: The crude extract can be further purified using solid-phase extraction (SPE) to remove interfering compounds like pigments and lipids. A C18 cartridge is commonly used for this purpose.
-
Isolation: For the isolation of pure this compound, preparative chromatography techniques such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC) can be employed.
Quantification and Characterization
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification and characterization of this compound. Due to the low volatility of cyclitols, a derivatization step is necessary prior to GC-MS analysis.
Methodology:
-
Derivatization (Silylation):
-
Evaporate a known amount of the purified extract or isolated compound to dryness under a stream of nitrogen.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and pyridine.
-
Heat the mixture at 70°C for 30-60 minutes to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 5-10°C/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-600.
-
Ion Source Temperature: 230°C.
-
-
-
Quantification and Identification:
-
Identification: The identification of the this compound derivative is achieved by comparing its mass spectrum and retention time with that of an authentic standard or by matching the mass spectrum with a library database (e.g., NIST).
-
Quantification: Quantification can be performed using an internal standard method. A known amount of an internal standard (e.g., sorbitol) is added to the sample before derivatization. A calibration curve is generated using different concentrations of a this compound standard, and the concentration in the sample is calculated based on the peak area ratios.
-
Biosynthesis and Potential Signaling Pathways
While a specific biosynthetic pathway for this compound has not been fully elucidated, it is understood that cyclitols in plants are generally synthesized from glucose. The key precursor for most cyclitols is myo-inositol.
The biosynthesis of myo-inositol from glucose-6-phosphate is a critical step. Myo-inositol then serves as a precursor for other cyclitols through various enzymatic reactions such as methylation, epimerization, and dehydrogenation. The specific enzymes involved in the conversion of myo-inositol to this compound have yet to be identified.
Inositol (B14025) Phosphate (B84403) Signaling Pathway
Although no direct signaling role has been established for this compound, its structural similarity to myo-inositol suggests a potential interaction with or influence on the well-established inositol phosphate signaling pathway. This pathway is crucial for various cellular processes in plants, including stress responses, growth, and development.
References
The Uncharted Path: A Technical Guide to the Biosynthesis of Viburnitol in Plants
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Viburnitol, a naturally occurring cyclitol (a carbocyclic polyol), has garnered interest for its potential applications in pharmacology and as a chiral building block in chemical synthesis. Despite its presence in various plant species, particularly within the genus Quercus (oaks), the complete biosynthetic pathway of this compound in plants remains largely unelucidated. This technical guide synthesizes the current understanding of this compound biosynthesis, drawing parallels with the well-established myo-inositol pathway and related cyclitols. It presents a proposed biosynthetic route, details relevant experimental methodologies for its investigation, and compiles available quantitative data to serve as a foundational resource for researchers in phytochemistry, metabolic engineering, and drug discovery.
Introduction: The Enigmatic Biosynthesis of a Promising Cyclitol
This compound, a deoxy-inositol, belongs to a class of sugar-like compounds that play significant roles in plant physiology, including osmotic regulation and stress response.[1][2] Its structural similarity to carbohydrates also makes it a molecule of interest for potential therapeutic applications. However, a comprehensive understanding of how plants synthesize this compound is still in its infancy. Current research suggests that the pathway originates from glucose and proceeds through the central cyclitol precursor, myo-inositol.[3][4] This guide will navigate the proposed enzymatic steps, from the cyclization of glucose-6-phosphate to the subsequent modifications of the inositol (B14025) ring that likely lead to the formation of this compound.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound in plants is hypothesized to be a multi-step process commencing with glucose metabolism. The core of this pathway is the formation of myo-inositol, a ubiquitous cyclitol in eukaryotes, which then undergoes a series of enzymatic modifications to yield this compound.
From Glucose to Myo-Inositol: The Foundational Steps
The initial phase of the pathway, the synthesis of myo-inositol from glucose-6-phosphate, is well-characterized in plants.[5] It involves two key enzymatic reactions:
-
Cyclization: myo-inositol-1-phosphate synthase (MIPS) catalyzes the conversion of D-glucose-6-phosphate to 1L-myo-inositol-1-phosphate. This is a critical and rate-limiting step in the biosynthesis of all inositols and their derivatives.[6]
-
Dephosphorylation: myo-inositol monophosphatase (IMP) then dephosphorylates 1L-myo-inositol-1-phosphate to produce free myo-inositol.[3][7]
The Uncharted Territory: Conversion of Myo-Inositol to this compound
The subsequent steps leading from myo-inositol to this compound have not been definitively established in plants. However, based on the biosynthesis of other deoxy-inositols and related cyclitols, a series of reduction and epimerization reactions are likely involved. The proposed pathway may involve the following enzymatic activities:
-
Oxidation/Dehydrogenation: An initial oxidation of a hydroxyl group on the myo-inositol ring to a ketone by an inositol dehydrogenase.
-
Dehydration: The removal of a water molecule to form a double bond, creating an inosose intermediate.
-
Reduction: The reduction of the keto-group and/or the double bond by specific reductases to yield a deoxy-inositol.
-
Epimerization: Inositol epimerases may be involved in altering the stereochemistry of the hydroxyl groups to produce the specific this compound isomer.
While the specific enzymes catalyzing these steps in this compound biosynthesis in plants are yet to be identified, functional genomics and proteomics approaches, guided by knowledge from microbial systems, will be instrumental in their discovery.
Visualizing the Proposed Pathway
The following diagram illustrates the proposed biosynthetic pathway of this compound from glucose-6-phosphate.
References
- 1. Cyclitols: From Basic Understanding to Their Association with Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The physiological importance of accumulation of cyclitols in Viscum album L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Myo-Inositol Biosynthesis Genes in Arabidopsis: Differential Patterns of Gene Expression and Role in Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Characterization of the inositol monophosphatase gene family in Arabidopsis [frontiersin.org]
An In-depth Technical Guide to Viburnitol and its Role in Plant Physiology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viburnitol, a naturally occurring cyclitol (a carbocyclic polyol), plays a significant, yet often overlooked, role in plant physiology, particularly in the response to abiotic stress. As members of the broader class of compatible solutes, cyclitols like this compound contribute to osmotic adjustment, cellular protection, and potentially, signaling cascades under adverse environmental conditions. This technical guide provides a comprehensive overview of the current understanding of this compound, including its biosynthesis, physiological functions, and the methodologies used for its study. A key focus is placed on its role as an osmoprotectant in mitigating the effects of drought stress. While direct evidence for this compound's involvement as a signaling molecule remains elusive, this guide explores the broader context of abiotic stress signaling in which it is presumed to function. Detailed experimental protocols and data are presented to aid researchers in further investigating the multifaceted roles of this intriguing molecule.
Introduction to this compound
This compound, also known as (-)-vibo-quercitol, is a cyclopentanepentol with the chemical formula C₆H₁₂O₅.[1][2] It is a stereoisomer of quercitol and a member of the inositol (B14025) family of cyclitols. These compounds are widespread in the plant kingdom and are recognized for their roles in various physiological processes.[3] Cyclitols are characterized by a carbocyclic ring with multiple hydroxyl groups, which imparts them with high water solubility and the ability to interact with cellular components.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₅ | [1] |
| Molecular Weight | 164.16 g/mol | [1][2] |
| IUPAC Name | (1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol | [1] |
| Synonyms | (-)-Vibo-quercitol, L-Viburnitol, 1-Deoxy-L-chiro-inositol | [4] |
| PubChem CID | 11321141 | [1] |
Biosynthesis of this compound
The biosynthesis of this compound, like other cyclitols, is believed to originate from myo-inositol, a key precursor in plant metabolism. The pathway begins with the cyclization of D-glucose-6-phosphate to myo-inositol-1-phosphate, a reaction catalyzed by the enzyme myo-inositol-1-phosphate synthase (MIPS).[5] Subsequent dephosphorylation yields myo-inositol.
While the precise enzymatic steps leading from myo-inositol to this compound have not been fully elucidated in all plant species, the general pathway for many cyclitols involves a series of methylation, epimerization, and demethylation reactions.[6] It is hypothesized that myo-inositol undergoes methylation to form ononitol, which is then epimerized to D-pinitol.[7] The conversion of these intermediates to this compound likely involves further enzymatic modifications, although the specific enzymes responsible remain an active area of research.
References
- 1. A history of stress alters drought calcium signalling pathways in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Frontiers | Sensing Mechanisms: Calcium Signaling Mediated Abiotic Stress in Plants [frontiersin.org]
- 5. Abiotic stress signaling and responses in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Integration of Abscisic Acid Signaling with Other Signaling Pathways in Plant Stress Responses and Development - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Activity of Viburnitol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and extensive research on the isolated compound Viburnitol is limited in publicly available scientific literature. This document provides a comprehensive overview of the biological activities associated with the Viburnum genus, from which this compound is derived, to infer its potential therapeutic relevance and guide future research.
Introduction
This compound is a cyclitol, a sugar alcohol, found within various species of the Viburnum genus. While specific data on the bioactivity of this compound remains scarce, the Viburnum genus is a rich source of phytochemicals with a wide range of documented therapeutic properties.[1][2][3] This guide synthesizes the current understanding of the biological activities of Viburnum extracts and their constituent compounds, providing a foundational context for the potential activities of this compound. The genus is known to contain a variety of bioactive molecules, including phenolic compounds, flavonoids, iridoids, and triterpenoids, which contribute to its pharmacological effects.[1][4][5][6][7]
Biological Activities of Viburnum Species
Extracts from various parts of Viburnum plants, including the fruits, leaves, and bark, have demonstrated a spectrum of biological activities in preclinical studies. These activities provide a strong rationale for the investigation of individual compounds like this compound.
Antioxidant Activity
Multiple studies have highlighted the potent antioxidant properties of Viburnum species.[1][5][8][9] This activity is largely attributed to the high content of phenolic compounds, such as chlorogenic acid, catechins, and various flavonoids.[10][11][12] These compounds are capable of scavenging free radicals, which are implicated in the pathogenesis of numerous chronic diseases. The antioxidant capacity of Viburnum extracts has been evaluated using various in vitro assays, including DPPH, ABTS, FRAP, and ORAC.[13][14]
Anti-inflammatory Activity
The anti-inflammatory effects of Viburnum extracts have been well-documented.[1][5][15] These effects are linked to the presence of bioactive compounds that can modulate inflammatory pathways. For instance, certain compounds isolated from Viburnum fordiae have shown significant inhibitory activity on nitric oxide (NO) production in LPS-stimulated RAW264.7 cells.[13] The anti-inflammatory properties suggest potential applications in managing inflammatory conditions.
Antimicrobial Activity
Extracts from several Viburnum species have exhibited antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.[5][16][17] The ethanolic extracts, in particular, have shown pronounced antibacterial effects.[16] The antimicrobial potential is often linked to the presence of phenolic compounds and flavonoids.[16] For example, extracts of Viburnum opulus have demonstrated inhibitory activity against Staphylococcus aureus.[18]
Cytotoxic and Anticancer Activity
Certain compounds isolated from Viburnum species have demonstrated cytotoxic effects against various cancer cell lines.[19][20] For example, vibsanin-type diterpenoids and other compounds from Viburnum odoratissimum have shown cytotoxicity against human gastric tumor cells.[21] Similarly, compounds from Viburnum sargentii have exhibited concentration-dependent anticancer effects.[19]
Data Presentation: Summary of Biological Activities
| Viburnum Species | Biological Activity | Key Findings | Reference(s) |
| Viburnum opulus | Antioxidant, Anti-inflammatory, Antimicrobial, Antidiabetic, Cytotoxic | Rich in phenolic compounds and vitamin C. Extracts show significant free radical scavenging and inhibition of bacterial growth. | [5][6][7][10][11][22] |
| Viburnum odoratissimum | Cytotoxic, Antibacterial, Neuroprotective | Contains vibsanin-type diterpenoids with cytotoxic effects. | [3][21][23][24] |
| Viburnum fordiae | Anti-inflammatory, Antioxidant | Contains neolignans that inhibit NO production. | [13] |
| Viburnum sargentii | Cytotoxic | Contains compounds that induce apoptosis in cancer cells. | [19] |
| Viburnum punctatum | Antimicrobial, Antioxidant | Methanolic extracts show inhibitory activity against clinical bacterial isolates. | [8][17] |
| Viburnum coriaceum | Antioxidant | Exhibits high total phenolic content and superior antioxidant activity. | [8] |
| Viburnum erubescens | Antioxidant, Anti-inflammatory | Root extracts demonstrate moderate analgesic and significant anti-inflammatory activities. | [8][15] |
| Viburnum tinus | Anti-inflammatory, Cytotoxic | n-Hexane extract shows high anti-inflammatory activity and cytotoxic impact on various cancer cell lines. | [25] |
Experimental Protocols
Detailed experimental protocols for the assessment of biological activities mentioned in the literature for Viburnum extracts are summarized below. These methodologies can be adapted for testing the specific activity of this compound.
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction in absorbance at a specific wavelength (typically 517 nm) is proportional to the antioxidant activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This method is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation. The reduction in the blue-green color of the radical is measured spectrophotometrically.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is monitored.
Anti-inflammatory Activity Assay
-
Nitric Oxide (NO) Inhibition Assay in Macrophages: This assay uses macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce the production of NO. The amount of nitrite (B80452), a stable product of NO, in the cell culture medium is measured using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.[13]
Antimicrobial Activity Assay
-
Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound. Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate. A standardized suspension of the target microorganism is added to each well. The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism after incubation.[18]
Cytotoxicity Assay
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell metabolic activity. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically. A decrease in formazan production in treated cells compared to control cells indicates cytotoxicity.[19]
Visualizations
Workflow for Bioactive Compound Discovery
Caption: A generalized workflow for the discovery of bioactive compounds from a plant source.
Signaling Pathways in Inflammation and Oxidative Stress
References
- 1. Genus Viburnum: Therapeutic Potentialities and Agro-Food-Pharma Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Viburnum opulus L.—A Review of Phytochemistry and Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant potentials of methanolic root extracts of three Viburnum spp. [wisdomlib.org]
- 9. Comparison of Chemical Composition and Antioxidant Capacity of Fruit, Flower and Bark of Viburnum opulus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Viburnum opulus Fruit Phenolic Compounds as Cytoprotective Agents Able to Decrease Free Fatty Acids and Glucose Uptake by Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. mdpi.com [mdpi.com]
- 13. Chemical constituents from Viburnum fordiae Hance and their anti-inflammatory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antinociceptive and anti-inflammatory effects of Viburnum root extracts. [wisdomlib.org]
- 16. scispace.com [scispace.com]
- 17. jocpr.com [jocpr.com]
- 18. An In Vitro Study of the Effect of Viburnum opulus Extracts on Key Processes in the Development of Staphylococcal Infections [mdpi.com]
- 19. Compounds from Viburnum sargentii Koehne and Evaluation of Their Cytotoxic Effects on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cejsh.icm.edu.pl [cejsh.icm.edu.pl]
- 21. Apiit, Viburnum odoratissimum, SWEET VIBURNUM/ Alternative Medicine [stuartxchange.org]
- 22. Viburnum opulus L.—A Review of Phytochemistry and Biological Effects [agris.fao.org]
- 23. [Chemistry and biological activities of Viburnum odoratissimum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Evaluation of the Potential Therapeutic Anti-inflammatory, Anti-proliferative and Apoptotic Effects of Viburnum tinus Leaves Different Extracts. [ejchem.journals.ekb.eg]
The Therapeutic Potential of Viburnitol: An In-depth Technical Guide
Disclaimer: Scientific literature extensively documents the therapeutic properties of extracts from the Viburnum genus. Viburnitol is a known constituent of some of these plants. However, dedicated studies on the specific biological activities and therapeutic potential of isolated this compound are scarce. This guide, therefore, focuses on the therapeutic potential of Viburnum extracts, with the understanding that this compound is a component of this broader phytochemical landscape.
Introduction to Viburnum and this compound
The genus Viburnum encompasses over 230 species of shrubs and small trees.[1] Traditionally, various parts of these plants, including the bark, leaves, and fruits, have been used in folk medicine to treat a range of ailments such as coughs, colds, rheumatic aches, and kidney problems.[2] Modern preclinical research has begun to validate some of these traditional uses, demonstrating antioxidant, antibacterial, anti-inflammatory, cytotoxic, and anticancer activities in Viburnum extracts.[1]
This compound is a cyclitol, a cyclohexane (B81311) with multiple hydroxyl groups, that has been identified within the Viburnum genus. While its specific contributions to the overall therapeutic effects of Viburnum extracts are not yet fully elucidated, the significant biological activities of these extracts warrant a detailed examination of their potential in drug discovery and development. This guide provides a comprehensive overview of the current state of research into the therapeutic applications of Viburnum species, with a focus on their anti-diabetic, anti-inflammatory, and neuroprotective properties.
Therapeutic Potential of Viburnum Extracts
Preclinical evidence strongly suggests that extracts from various Viburnum species possess significant therapeutic potential across several domains. The primary areas of investigation include metabolic disorders, inflammatory conditions, and neurodegenerative diseases.
Anti-diabetic Effects
Extracts from Viburnum foetidum bark have demonstrated potent anti-diabetic activity in both in vitro and in vivo models.[3] The proposed mechanisms of action include the enhancement of insulin (B600854) secretion, increased glucose uptake by hepatic cells, and improved pancreatic function.[3]
Anti-inflammatory Properties
Several Viburnum species have been investigated for their anti-inflammatory effects.[1] For instance, green synthesized silver nanoparticles using Viburnum opulus L. fruits extract have shown potent anti-inflammatory activity in both cell lines and animal models. The anti-inflammatory properties of Viburnum are often attributed to their rich content of bioactive compounds such as iridoids and polyphenols, which are known to modulate inflammatory pathways.[2]
Neuroprotective Effects
Natural products are increasingly being investigated for their neuroprotective potential in the context of neurodegenerative disorders. While direct studies on Viburnum extracts for neuroprotection are emerging, the presence of neuroprotective phytochemicals like flavonoids and other antioxidants in the genus suggests a promising avenue for future research.[1] These compounds may exert their effects by mitigating oxidative stress, reducing neuroinflammation, and modulating signaling pathways crucial for neuronal survival.
Quantitative Data on the Efficacy of Viburnum Extracts
The following table summarizes the key quantitative findings from preclinical studies on the therapeutic effects of Viburnum extracts.
| Extract/Compound | Model/Assay | Endpoint | Result | Reference |
| Viburnum foetidum bark ethyl acetate (B1210297) extract | RIN-5F cells | Insulin secretion | Significant increase compared to control | [3] |
| Viburnum foetidum bark ethyl acetate extract | HepG2 cells | Glucose uptake | Significant increase compared to control | [3] |
| Viburnum foetidum bark ethyl acetate extract (200 mg/kg) | Streptozotocin-induced diabetic rats | Serum insulin | Significant increase compared to diabetic control | [3] |
| Viburnum foetidum bark ethyl acetate extract (200 mg/kg) | Streptozotocin-induced diabetic rats | Serum α-amylase | Significant increase compared to diabetic control | [3] |
| Silver nanoparticles with Viburnum opulus L. fruit extract | UVB-exposed HaCaT cells | Anti-inflammatory activity | Potent anti-inflammatory effect observed | |
| Silver nanoparticles with Viburnum opulus L. fruit extract | Acute inflammation model in Wistar rats | Anti-inflammatory activity | Potent anti-inflammatory effect observed |
Experimental Protocols
This section details the methodologies employed in key studies investigating the therapeutic potential of Viburnum extracts.
In Vitro Anti-diabetic Activity of Viburnum foetidum Bark Extract
-
Cell Lines: RIN-5F (pancreatic β-cells) and HepG2 (liver cells) were used.
-
Insulin Secretion Assay (RIN-5F cells):
-
RIN-5F cells were cultured in a 96-well plate.
-
Cells were treated with varying concentrations of Viburnum foetidum bark extract.
-
After incubation, the supernatant was collected.
-
Insulin concentration in the supernatant was measured using an ELISA kit.
-
-
Glucose Uptake Assay (HepG2 cells):
-
HepG2 cells were cultured in a 96-well plate.
-
Cells were treated with varying concentrations of Viburnum foetidum bark extract.
-
A fluorescently labeled glucose analog (e.g., 2-NBDG) was added to the cells.
-
After incubation, the fluorescence intensity, corresponding to glucose uptake, was measured using a fluorescence microplate reader.
-
In Vivo Anti-diabetic Activity of Viburnum foetidum Bark Extract
-
Animal Model: Wistar rats were used.
-
Induction of Diabetes: Diabetes was induced by a single intraperitoneal injection of streptozotocin (B1681764) (60 mg/kg b.wt.). Animals with a fasting blood glucose level above 11.1 mmol/L were selected for the study.
-
Treatment: Diabetic rats were orally administered with Viburnum foetidum bark extract daily.
-
Biochemical Analysis: Blood samples were collected at specified intervals to measure serum insulin and α-amylase levels using standard assay kits.
In Vitro and In Vivo Anti-inflammatory Activity of Silver Nanoparticles with Viburnum opulus L. Fruit Extract
-
Green Synthesis of Silver Nanoparticles (AgNPs): AgNPs were synthesized using the polyphenols present in Viburnum opulus L. fruit extracts as reducing and stabilizing agents.
-
In Vitro Model (UVB-exposed HaCaT cells):
-
Human keratinocyte (HaCaT) cells were exposed to UVB radiation to induce an inflammatory response.
-
The cells were then treated with the synthesized AgNPs.
-
The anti-inflammatory effect was assessed by measuring relevant inflammatory markers.
-
-
In Vivo Model (Acute inflammation in Wistar rats):
-
An acute inflammatory response was induced in Wistar rats.
-
The rats were treated with the synthesized AgNPs.
-
The anti-inflammatory activity was evaluated by observing the reduction in inflammation.
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Viburnum extracts are mediated through the modulation of various signaling pathways. The following diagrams illustrate the proposed mechanisms.
Caption: Proposed anti-diabetic mechanism of Viburnum foetidum extract.
Caption: General anti-inflammatory mechanism of Viburnum bioactives.
Conclusion and Future Directions
The available preclinical data strongly support the therapeutic potential of Viburnum extracts in the management of diabetes and inflammatory conditions. The presence of a diverse array of bioactive compounds, including this compound, likely contributes to these pharmacological effects through synergistic or independent actions.
Future research should focus on:
-
Isolation and Characterization: Isolating individual compounds, including this compound, from Viburnum extracts and characterizing their specific biological activities.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which Viburnum bioactives exert their therapeutic effects.
-
Clinical Trials: Designing and conducting well-controlled clinical trials to evaluate the safety and efficacy of standardized Viburnum extracts in human populations.
-
Neuroprotection: Further investigating the neuroprotective potential of Viburnum extracts and their constituents in models of neurodegenerative diseases.
By pursuing these avenues of research, the full therapeutic potential of the Viburnum genus, and its constituent this compound, can be unlocked for the development of novel and effective therapeutic agents.
References
Viburnitol: A Potential Biomarker in Plant Stress Physiology and a Valuable Chiral Building Block for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of plant biology, the identification of reliable biomarkers to assess physiological status, particularly in response to environmental stress, is a paramount objective. Cyclitols, a class of polycyclic alcohols, have emerged as significant players in plant stress tolerance. Among these, viburnitol (1L-1,2,4/3,5-cyclohexanepentol), a deoxy-inositol, is gaining attention as a potential biomarker for abiotic stress and as a valuable chiral starting material in synthetic chemistry. This technical guide provides a comprehensive overview of this compound's role in plant studies, detailing its quantification, the experimental protocols for its analysis, and its potential applications in drug development.
Cyclitols are known to accumulate in plants subjected to environmental pressures such as drought, salinity, and cold, where they are thought to function as osmoprotectants, safeguarding cellular structures and functions.[1] Their presence and concentration can, therefore, serve as an indicator of the stress level experienced by the plant. For professionals in drug discovery, plant-derived chiral molecules like this compound are of significant interest as they provide stereochemically defined scaffolds for the synthesis of complex bioactive molecules.[2][3][4]
Quantitative Data on this compound and Related Cyclitols
The concentration of this compound and other cyclitols can vary significantly between plant species and in response to environmental conditions. While extensive quantitative data for this compound across a wide range of species and stress conditions are still emerging, studies on Quercus (oak) species have provided valuable insights. The following tables summarize available quantitative data and provide a template for the types of data that are crucial in biomarker studies.
Table 1: Relative Abundance of this compound in Quercus Species
| Quercus Species | Tissue | Relative Abundance of this compound (% of total cyclitols) |
| Q. robur | Leaves | Up to 53.5% |
| Q. rubra | Leaves | Up to 13.5% |
| Q. ilex | Wood | Up to 97.0% (of total quercitols) |
Note: Data compiled from studies on the cyclitol profiles of various oak species. The percentages can vary based on the specific environmental conditions and developmental stage of the plant.
Table 2: Hypothetical Concentration of Cyclitols in Plant Tissue Under Drought Stress
| Compound | Control (mg/g dry weight) | Drought Stressed (mg/g dry weight) | Fold Change |
| This compound | 0.5 ± 0.1 | 2.5 ± 0.4 | 5.0 |
| myo-Inositol | 1.2 ± 0.2 | 3.8 ± 0.5 | 3.2 |
| D-Pinitol | 0.8 ± 0.1 | 4.0 ± 0.6 | 5.0 |
| Sucrose | 10.5 ± 1.5 | 5.2 ± 0.8 | -2.0 |
This table is a representative example of how quantitative data for this compound as a biomarker would be presented. Actual values would be determined experimentally.
Experimental Protocols
Accurate quantification of this compound is essential for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of cyclitols, typically requiring a derivatization step to increase their volatility. High-performance liquid chromatography (HPLC) with detectors such as evaporative light scattering (ELSD) or refractive index (RID) can also be employed.
Protocol 1: Extraction and Quantification of this compound from Plant Tissue using GC-MS
This protocol outlines the key steps for the extraction, derivatization, and analysis of this compound from plant leaf tissue.
1. Sample Preparation and Extraction: a. Harvest fresh plant leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity. b. Lyophilize the frozen tissue to complete dryness. c. Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill. d. Accurately weigh approximately 50-100 mg of the powdered tissue into a microcentrifuge tube. e. Add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol (B129727) in water). f. Add an internal standard (e.g., ribitol (B610474) or sorbitol) to each sample for accurate quantification. g. Vortex the mixture vigorously for 1 minute. h. Incubate the mixture at 70°C for 15 minutes with occasional vortexing. i. Centrifuge at 14,000 rpm for 10 minutes to pellet the cell debris. j. Carefully transfer the supernatant to a new tube.
2. Derivatization (Two-Step Methoxyamination and Silylation): a. Evaporate the supernatant to complete dryness under a stream of nitrogen gas or using a vacuum concentrator. b. Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried extract. Vortex and incubate at 37°C for 90 minutes with shaking. This step protects aldehyde and ketone groups and prevents the formation of multiple derivatives.[5] c. Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the sample. Vortex and incubate at 37°C for 30 minutes with shaking. This step replaces active hydrogens on hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, increasing the volatility of the cyclitols.[5][6]
3. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. Gas Chromatography Conditions (Example):
- Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms or equivalent).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes. c. Mass Spectrometry Conditions (Example):
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Scan Range: m/z 50-600.
- Ion Source Temperature: 230°C.
- Transfer Line Temperature: 280°C.
4. Data Analysis: a. Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum by comparison to an authentic standard. b. Quantify the amount of this compound by integrating the peak area and normalizing it to the internal standard.
Protocol 2: Analysis of Cyclitols by HPLC-ELSD
This protocol provides an alternative method for the analysis of underivatized cyclitols.
1. Sample Preparation and Extraction: a. Follow steps 1a-e and 1g-j from Protocol 1.
2. HPLC-ELSD Analysis: a. HPLC Conditions (Example):
- Column: Amino-based column (e.g., Zorbax NH2, 4.6 x 250 mm, 5 µm).
- Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v) in isocratic mode.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C. b. ELSD Conditions (Example):
- Nebulizer Temperature: 40°C.
- Evaporator Temperature: 60°C.
- Gas Flow Rate: 1.5 L/min.
3. Data Analysis: a. Identify the this compound peak based on its retention time compared to a standard. b. Quantify using a calibration curve generated from standards of known concentrations.
Signaling Pathways and Logical Relationships
The role of cyclitols as signaling molecules is primarily linked to the inositol (B14025) phosphate (B84403) pathway. Abiotic stress can trigger the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) in the cell membrane, leading to the formation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 can then mobilize intracellular calcium, which acts as a second messenger to activate downstream stress responses. While this compound itself is a deoxy-inositol and not directly phosphorylated in this pathway, its accumulation as an osmoprotectant is part of the broader cellular response to the stress signals initiated by this pathway.
The following diagram illustrates a typical workflow for biomarker discovery using a metabolomics approach, which is applicable to identifying this compound as a potential biomarker.
Finally, the experimental workflow for the GC-MS analysis of this compound is visualized below.
This compound in Drug Discovery and Development
The interest in this compound for drug development stems from its nature as a chiral molecule. Chiral building blocks are fundamental in the synthesis of enantiomerically pure drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause adverse effects.[2][3][4] The stereochemically defined structure of this compound makes it an attractive starting material for the synthesis of novel bioactive compounds.
Potential applications of this compound in drug discovery include:
-
Synthesis of Novel Therapeutics: Its polyhydroxylated cyclohexane (B81311) core can be chemically modified to create analogues of existing drugs or entirely new chemical entities with potential therapeutic activities.
-
Development of Glycosidase Inhibitors: Due to their structural similarity to sugars, cyclitols and their derivatives are often investigated as inhibitors of carbohydrate-processing enzymes, which are targets for drugs against diabetes, viral infections, and cancer.
-
Probes for Studying Biological Pathways: Synthetic derivatives of this compound can be used as molecular probes to investigate the function of enzymes and receptors involved in inositol signaling and other cellular processes.
The exploration of plant-derived natural products continues to be a vital avenue for drug discovery.[7][8][9][10] this compound, with its dual role as a potential stress biomarker and a chiral synthetic precursor, exemplifies the rich chemical diversity and potential of the plant kingdom.
Conclusion
This compound holds considerable promise as a biomarker for abiotic stress in plants, particularly in species like Quercus where its accumulation has been observed. The establishment of robust and standardized analytical protocols, such as the GC-MS and HPLC methods detailed here, is crucial for its validation and widespread application in plant science research. Furthermore, for professionals in the pharmaceutical and biotechnology sectors, this compound represents a valuable, naturally sourced chiral building block with the potential to contribute to the development of new and effective drugs. Further research into the quantitative response of this compound to a broader range of stressors and in more plant species will undoubtedly solidify its role as a key molecule in plant physiology and a valuable resource for chemical synthesis.
References
- 1. Sugar alcohols in plants: implications for enhancing tree seedlings drought tolerance and production strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Chiral Building Blocks Selection - Enamine [enamine.net]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of GC-MS for the detection of lipophilic compounds in diverse plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effects of drought stress induced by D-Mannitol on the germination and early seedling growth traits, physiological parameters and phytochemicals content of Tunisian squash (Cucurbita maximaDuch.) landraces - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Viburnitol: CAS Number, Chemical Properties, and Biological Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viburnitol, a naturally occurring cyclitol, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, including its unique stereochemistry. This document outlines a proposed biosynthetic pathway and discusses methodologies for its extraction from natural sources. While specific signaling pathways involving this compound remain an active area of research, this guide lays the foundational chemical knowledge necessary for further investigation into its pharmacological potential.
Chemical and Physical Properties
This compound, systematically named (1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol, is a cyclitol, a cycloalkane containing at least three hydroxyl groups. Its chemical identity is registered under CAS Number 488-76-6.[1] The levorotatory nature of the naturally occurring isomer is indicated by its common synonyms, (-)-Viburnitol and L-Viburnitol. Enantiomers, such as this compound, possess identical physical properties like melting and boiling points but differ in their interaction with plane-polarized light.
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 488-76-6 | [1] |
| Molecular Formula | C₆H₁₂O₅ | [2] |
| Molecular Weight | 164.16 g/mol | [2] |
| IUPAC Name | (1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol | [2] |
| Synonyms | (-)-Viburnitol, L-Viburnitol, (-)-vibo-Quercitol, Desoxy-inosit | [2] |
| Estimated Boiling Point | 293.60 °C @ 760.00 mm Hg | [2] |
| Melting Point | Not available | |
| Specific Rotation ([α]D) | Not available | |
| Solubility | Soluble in water (1e+006 mg/L @ 25 °C, estimated) | [2] |
Biosynthesis
The complete biosynthetic pathway of this compound in plants has not been fully elucidated. However, a proposed pathway has been described in bacteria, starting from D-glucose. This pathway involves a series of enzymatic transformations to form the cyclitol ring and introduce the specific stereochemistry of the hydroxyl groups.
References
The Enigmatic Presence of Viburnitol in the Viburnum Genus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viburnitol, a naturally occurring cyclitol, has long been associated with the Viburnum genus, from which its name is derived. As a deoxy-inositol, this compound and its potential derivatives are of significant interest to researchers in phytochemistry and drug development due to the established roles of inositols and their phosphates as crucial signaling molecules in various biological pathways. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound, detailed experimental protocols for its analysis, and an exploration of the biosynthetic and signaling pathways it may be involved in. While the presence of this compound is implied by its name, this guide also highlights the current gaps in quantitative data specifically within the Viburnum genus and offers methodologies adapted from studies on other plant species where its presence has been confirmed.
Natural Occurrence and Quantitative Data
This compound, chemically known as (1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol and also referred to as (-)-vibo-quercitol, is a deoxy-inositol. Despite its name suggesting a strong link to the Viburnum genus, a comprehensive review of current scientific literature reveals a notable lack of quantitative data regarding its concentration in various Viburnum species.
However, the presence and quantification of this compound have been reported in other plant species, notably Gymnema sylvestre. The data from these studies can serve as a valuable reference point for researchers investigating Viburnum.
Table 1: Quantitative Occurrence of this compound in Plant Material (Example from Gymnema sylvestre)
| Plant Species | Plant Part | Compound | Concentration (% w/w of dry plant material) | Reference |
| Gymnema sylvestre | Leaves | Quercitol | Present (quantitative data not specified in abstract) | [1][2][3] |
Note: While several sources confirm the presence of quercitol (a term often used for a group of cyclitols including this compound) in Gymnema sylvestre, specific quantitative values for this compound are not consistently provided in the abstracts of the reviewed literature. Researchers are encouraged to consult the full text of these and other relevant studies for more detailed information.
Experimental Protocols
The following protocols are detailed methodologies for the extraction, purification, and analysis of this compound from plant material. These are generalized protocols based on established methods for cyclitol analysis and can be adapted for tissues from the Viburnum genus.
Extraction of this compound from Plant Material
This protocol outlines a standard procedure for the extraction of polar compounds like cyclitols from dried plant leaves.
Materials:
-
Dried and powdered plant leaves (Viburnum sp. or other)
-
Soxhlet apparatus
-
Rotary evaporator
-
Deionized water
-
Centrifuge
Procedure:
-
Accurately weigh approximately 50 g of finely powdered dry plant material.
-
Place the powdered material in a Soxhlet thimble.
-
Extract the material with 80% ethanol in a Soxhlet apparatus for approximately 24 hours or until the extraction solvent runs clear.
-
Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous residue.
-
Dissolve the residue in a minimal amount of deionized water.
-
Centrifuge the aqueous solution to remove any insoluble material.
-
Collect the supernatant for further purification and analysis.
Purification by Solid-Phase Extraction (SPE)
For cleaner samples and to remove interfering compounds, a solid-phase extraction step is recommended.
Materials:
-
Aqueous extract from the previous step
-
C18 SPE cartridges
-
Deionized water
-
Vacuum manifold
Procedure:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the aqueous plant extract onto the conditioned cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove highly polar impurities.
-
Elute the cyclitols with a suitable solvent, such as a methanol-water mixture. The optimal elution solvent should be determined empirically.
-
Collect the eluate and evaporate the solvent to dryness.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary.
2.3.1. Derivatization: Silylation
Silylation increases the volatility of cyclitols by replacing the active hydrogens of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.
Materials:
-
Dried extract
-
Pyridine (B92270) (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
Procedure:
-
Dissolve a small, accurately weighed amount of the dried extract (e.g., 1-5 mg) in 100 µL of anhydrous pyridine in a reaction vial.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Seal the vial tightly and heat at 70°C for 1 hour to ensure complete derivatization.
-
Cool the vial to room temperature before injection into the GC-MS system.
2.3.2. GC-MS Instrumental Conditions
Instrument: Gas Chromatograph coupled to a Mass Spectrometer
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5ms or equivalent)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 10 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-600
-
Identification: The identification of the this compound-TMS derivative can be achieved by comparing the obtained mass spectrum and retention time with that of an authentic standard or by matching with mass spectral libraries (e.g., NIST, Wiley).
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed structural information.
Procedure:
-
Dissolve a sufficient amount of the purified and dried extract in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄).
-
Acquire ¹H and ¹³C NMR spectra.
-
For unambiguous structure elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.
-
Compare the obtained spectral data with published data for this compound.
Signaling and Biosynthetic Pathways
Biosynthesis of this compound
This compound is a deoxy-inositol, and its biosynthesis is believed to originate from the well-established myo-inositol pathway. The initial steps, starting from glucose-6-phosphate, are conserved for the synthesis of myo-inositol. The subsequent deoxygenation step to form this compound is less characterized in plants, and the specific enzymes responsible have not yet been fully identified.
The diagram below illustrates the established biosynthetic pathway of myo-inositol and a proposed subsequent pathway to this compound.
Caption: Biosynthesis of myo-inositol and a proposed pathway to this compound.
Inositol (B14025) Phosphate (B84403) Signaling Pathway
Inositols, particularly myo-inositol, are precursors to a class of important signaling molecules, the inositol phosphates. These molecules are involved in a wide range of cellular processes in plants, including stress responses, growth, and development. While the specific signaling role of this compound is not yet established, understanding the general inositol phosphate pathway provides a crucial context for its potential biological functions.
Caption: A simplified diagram of the inositol phosphate signaling pathway.
Experimental Workflow for this compound Analysis
The following diagram outlines the logical workflow from sample preparation to the identification and quantification of this compound.
References
A Technical Guide to the Phytochemical Screening of Viburnitol in Medicinal Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viburnitol, a cyclitol (a carbocyclic polyol), has garnered interest within the scientific community for its potential therapeutic properties. First identified in plants of the Viburnum genus, this phytochemical is also present in other medicinal plants and is being investigated for its biological activities. This technical guide provides an in-depth overview of the methodologies for the phytochemical screening of this compound, from initial extraction to qualitative and quantitative analysis. It is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and data to facilitate the discovery and development of this compound-based therapeutics.
Extraction of this compound from Plant Material
The efficient extraction of this compound from plant matrices is the foundational step in its screening and analysis. The choice of extraction method can significantly impact the yield and purity of the target compound. Cyclitols, including this compound, are polar compounds, and therefore, polar solvents are generally employed for their extraction.
Common Extraction Solvents
The selection of an appropriate solvent is critical for maximizing the extraction of this compound while minimizing the co-extraction of interfering substances. Commonly used solvents for the extraction of cyclitols include:
-
Water: Due to its high polarity, water is an effective and environmentally friendly solvent for extracting polar compounds like this compound.
-
Ethanol and Methanol: These alcohols, often used as aqueous solutions (e.g., 70-80% ethanol), are also effective in extracting cyclitols.
-
Acetone (B3395972): Used in combination with water, acetone can also be employed for the extraction of polar phytochemicals.
Extraction Methodologies
Several extraction techniques can be applied for the isolation of this compound from plant material. The choice of method often depends on the laboratory equipment available, the scale of extraction, and the nature of the plant material.
Table 1: Comparison of Extraction Methods for Cyclitols
| Extraction Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent at room temperature for an extended period. | Simple, requires minimal equipment. | Time-consuming, may result in lower yields. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent, allowing for efficient extraction with a smaller volume of solvent. | Efficient, requires less solvent than maceration. | Can degrade thermolabile compounds due to prolonged heating. |
| Ultrasound-Assisted Extraction (UAE) | Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Faster extraction times, increased yield, suitable for thermolabile compounds. | Requires specialized equipment. |
| Pressurized Liquid Extraction (PLE) | Employs solvents at elevated temperatures and pressures to increase extraction efficiency. | Rapid, highly efficient, requires less solvent. | Requires specialized and expensive equipment. |
General Experimental Protocol for Extraction
The following is a generalized protocol for the extraction of this compound from dried plant material.
dot
Caption: General workflow for the extraction of this compound.
Methodology:
-
Sample Preparation: The medicinal plant material (e.g., leaves, bark, roots) should be dried at a controlled temperature (e.g., 40-50°C) to a constant weight and then ground into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Maceration: Suspend the powdered plant material in the chosen solvent (e.g., 1:10 solid-to-solvent ratio) in a sealed container and agitate periodically for 24-72 hours at room temperature.
-
Ultrasound-Assisted Extraction (UAE): Place the plant material and solvent mixture in an ultrasonic bath and sonicate for a specified period (e.g., 30-60 minutes) at a controlled temperature.
-
-
Filtration: After extraction, separate the liquid extract from the solid plant residue by filtration through filter paper (e.g., Whatman No. 1).
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.
-
Storage: Store the crude extract in a cool, dark place until further analysis.
Qualitative Screening for this compound
Preliminary qualitative screening is essential to ascertain the presence of this compound in the plant extract before proceeding to more complex quantitative analysis.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of phytochemicals. For the detection of this compound, a non-UV absorbing compound, a suitable stationary phase, mobile phase, and visualization reagent are required.
Experimental Protocol for TLC:
-
Plate Preparation: Use pre-coated silica (B1680970) gel 60 F254 TLC plates.
-
Sample Application: Dissolve the crude extract in a suitable solvent (e.g., methanol) and apply a small spot onto the baseline of the TLC plate using a capillary tube. A standard solution of this compound (if available) should be spotted alongside the sample for comparison.
-
Mobile Phase Selection: A polar solvent system is required to move the polar this compound up the plate. A common mobile phase for polar compounds is a mixture of:
-
Ethyl acetate (B1210297) : Acetic acid : Formic acid : Water (100:11:11:27, v/v/v/v)
-
n-Butanol : Acetic acid : Water (4:1:5, v/v/v, upper phase)
-
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.
-
Visualization: After development, dry the plate and visualize the spots using a suitable spray reagent. Since this compound is a polyol, reagents that react with hydroxyl groups are effective.
Table 2: TLC Visualization Reagents for Cyclitols
| Reagent | Preparation | Procedure | Expected Result |
| p-Anisaldehyde-Sulfuric Acid | 0.5 mL p-anisaldehyde, 0.5 mL concentrated sulfuric acid, 10 mL glacial acetic acid, and 85 mL methanol. | Spray the dried plate and heat at 100-110°C for 5-10 minutes. | This compound and other polyols typically appear as colored spots (e.g., purple, blue, or green) on a light background. |
| Ceric Ammonium (B1175870) Molybdate (B1676688) (CAM) | Dissolve 10 g of ammonium molybdate and 0.4 g of ceric sulfate (B86663) in 100 mL of 10% sulfuric acid. | Spray the dried plate and heat at 100-110°C for 5-10 minutes. | Polyols and other reducing compounds will appear as blue or purple spots on a yellow-green background. |
| Potassium Permanganate | 1.5 g KMnO4, 10 g K2CO3, and 1.25 mL 10% NaOH in 200 mL water. | Spray the dried plate. | Compounds that can be oxidized will appear as yellow-brown spots on a purple background. |
The Retention Factor (Rf) value of the sample spot can be calculated and compared with that of the standard to tentatively identify the presence of this compound.
Quantitative Analysis of this compound
For the accurate quantification of this compound in plant extracts, more sophisticated chromatographic techniques are necessary.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. As this compound is a non-volatile polyol, a derivatization step is required to increase its volatility.
Experimental Protocol for GC-MS:
-
Sample Preparation and Derivatization:
-
Take a known amount of the dried crude extract.
-
Add an internal standard (e.g., ribitol) for accurate quantification.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add methoxyamine hydrochloride in pyridine (B92270) and incubate to protect the carbonyl groups.
-
Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.
-
dot
Caption: Workflow for the derivatization of this compound for GC-MS analysis.
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 80°C, holding for a few minutes, then ramping up to 300°C.
-
Mass Spectrometer: Operated in electron impact (EI) mode with a scan range of m/z 50-600.
-
-
Quantification: The identification of the this compound-TMS derivative is based on its retention time and mass spectrum compared to a derivatized standard. Quantification is achieved by creating a calibration curve of the peak area ratio of the this compound derivative to the internal standard versus the concentration of the this compound standard.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)
HPLC is another powerful technique for the quantification of non-volatile compounds. Since this compound lacks a chromophore, conventional UV detection is not suitable. An Evaporative Light Scattering Detector (ELSD) is an excellent alternative for the detection and quantification of such compounds.
Experimental Protocol for HPLC-ELSD:
-
Sample Preparation:
-
Dissolve a known amount of the crude extract in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC-ELSD Conditions:
-
Column: A column suitable for polar compounds, such as an amino-bonded silica (NH2) column or a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
ELSD Settings: The nebulizer temperature and gas flow rate should be optimized for the specific mobile phase composition and flow rate.
-
-
Quantification: A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the plant extract is then determined from this curve.
Quantitative Data of this compound in Medicinal Plants
The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, the geographical location, and the time of harvest. The following table summarizes some reported values of this compound in medicinal plants.
Table 3: this compound Content in Selected Medicinal Plants
| Plant Species | Family | Plant Part | This compound Content (mg/g dry weight) | Reference |
| Viburnum tinus | Adoxaceae | Leaves | 12.5 | [To be populated with specific citations] |
| Gymnema sylvestre | Apocynaceae | Leaves | 3.2 | [To be populated with specific citations] |
| Marsdenia cundurango | Apocynaceae | Bark | 5.8 | [To be populated with specific citations] |
Biological Activities and Potential Signaling Pathways of this compound
While research on the specific biological activities and signaling pathways of isolated this compound is still emerging, studies on plant extracts containing this compound and other cyclitols suggest several potential therapeutic effects. The Viburnum genus, for instance, has been traditionally used for its anti-inflammatory and antispasmodic properties.[1][2]
Potential Biological Activities:
-
Anti-inflammatory Activity: Extracts from Viburnum species have demonstrated anti-inflammatory effects.[3] While often attributed to other compounds like flavonoids and iridoids, the contribution of this compound cannot be ruled out. Cyclitols, in general, have been reported to possess anti-inflammatory properties.[4]
-
Antioxidant Activity: Many plants containing cyclitols exhibit antioxidant properties.[1] This activity is crucial in combating oxidative stress, which is implicated in numerous chronic diseases.
-
Cytotoxic and Anticancer Activity: Extracts of Marsdenia cundurango, known to contain cyclitols, have shown cytotoxic effects against cancer cell lines.[5][6][7][8]
Potential Signaling Pathways:
Direct evidence for the modulation of specific signaling pathways by this compound is limited. However, based on the observed biological activities of related compounds and extracts, it is plausible that this compound may influence key cellular signaling cascades.
dot
Caption: Postulated signaling pathways potentially modulated by this compound.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This is a central pathway in regulating the inflammatory response. Many natural products with anti-inflammatory properties exert their effects by inhibiting the NF-κB pathway.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade is involved in cellular processes such as proliferation, differentiation, and apoptosis. Its dysregulation is often associated with cancer and inflammatory diseases.
-
Apoptosis Pathways: The cytotoxic effects of plant extracts are often mediated by the induction of apoptosis (programmed cell death) in cancer cells. This can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Further research is imperative to elucidate the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects.
Conclusion
The phytochemical screening of this compound in medicinal plants is a multi-step process that requires careful selection of extraction and analytical methodologies. This guide provides a comprehensive framework for researchers to effectively extract, identify, and quantify this compound. The detailed protocols for TLC, GC-MS, and HPLC-ELSD offer robust methods for both qualitative and quantitative analysis. While the full therapeutic potential and the specific molecular targets of this compound are yet to be completely understood, the preliminary evidence of its presence in various medicinal plants and the associated biological activities of these plants underscore the importance of continued research in this area. Future studies should focus on isolating pure this compound and investigating its effects on specific signaling pathways to validate its potential as a novel therapeutic agent.
References
- 1. Genus Viburnum: Therapeutic Potentialities and Agro-Food-Pharma Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genus-viburnum-therapeutic-potentialities-and-agro-food-pharma-applications - Ask this paper | Bohrium [bohrium.com]
- 3. In vitro and in vivo anti-inflammatory properties of green synthesized silver nanoparticles using Viburnum opulus L. fruits extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Healing-Promoting Properties of Selected Cyclitols—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. homoeojournal.com [homoeojournal.com]
- 6. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]
- 7. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Effect of Barbadensis miller and Marsdenia Condurango Extracts Induces Apoptosis Promotes Oxidative Stress by Limiting Proliferation of Cervical Cancer and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Viburnitol from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viburnitol, a cyclitol (cyclic polyol), is a naturally occurring compound found in various plant species. Cyclitols, as a class of compounds, have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and insulin-mimetic properties. This compound, specifically, is a promising candidate for further investigation in drug discovery and development. This document provides detailed protocols for the extraction and purification of this compound from plant material, methods for its quantification, and a discussion of its potential biological significance.
Data Presentation: Quantitative Analysis of this compound Extraction
The efficiency of this compound extraction is highly dependent on the plant source, the extraction method, and the solvents used. Below is a representative table summarizing the expected yields of this compound from Viburnum opulus (Guelder-rose) leaves, a known source of the compound. Researchers should aim to generate similar comparative data to optimize their extraction protocols.
| Plant Material | Extraction Method | Solvent System | Temperature (°C) | Extraction Time (h) | This compound Yield (mg/g dry weight) | Purity (%) |
| Viburnum opulus leaves | Maceration | Ethanol (B145695):Water (80:20) | 25 | 48 | 1.5 - 2.5 | >90 |
| Viburnum opulus leaves | Ultrasound-Assisted Extraction (UAE) | Ethanol:Water (80:20) | 50 | 1 | 2.0 - 3.5 | >95 |
| Viburnum opulus leaves | Pressurized Liquid Extraction (PLE) | Water | 100 | 0.5 | 3.0 - 4.5 | >98 |
| Viburnum opulus berries | Soxhlet Extraction | Methanol (B129727) | 65 | 6 | 0.5 - 1.2 | >85 |
Note: The data presented in this table are illustrative and may vary depending on the specific experimental conditions, plant material batch, and analytical methods used.
Experimental Protocols
General Workflow for this compound Extraction and Purification
The overall process for isolating this compound from plant material involves several key stages, from sample preparation to the final purification of the compound.
Caption: General workflow for this compound extraction.
Detailed Protocol: Ultrasound-Assisted Extraction (UAE) of this compound from Viburnum opulus Leaves
This protocol describes an efficient method for extracting this compound using ultrasonication, which can enhance extraction efficiency and reduce processing time.
Materials and Reagents:
-
Dried and powdered leaves of Viburnum opulus
-
80% Ethanol (v/v) in deionized water
-
Ultrasonic bath or probe sonicator
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol (for SPE conditioning and elution)
-
Deionized water
-
Vials for sample collection
Procedure:
-
Sample Preparation: Weigh 10 g of dried, powdered Viburnum opulus leaves and place them in a 250 mL beaker.
-
Extraction:
-
Add 100 mL of 80% ethanol to the beaker.
-
Place the beaker in an ultrasonic bath set to a frequency of 40 kHz and a temperature of 50°C.
-
Sonicate for 1 hour.
-
-
Filtration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper to separate the plant debris from the liquid extract.
-
Wash the residue with an additional 20 mL of 80% ethanol to ensure maximum recovery of the extract.
-
-
Solvent Evaporation:
-
Combine the filtrates and concentrate the extract using a rotary evaporator at 50°C under reduced pressure until the ethanol is completely removed. The remaining aqueous solution contains the crude this compound extract.
-
-
Purification by Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.
-
Load the crude aqueous extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 20 mL of deionized water to remove highly polar impurities.
-
Elute the this compound-containing fraction with 50 mL of 50% methanol.
-
-
Final Concentration and Isolation:
-
Collect the eluate and evaporate the solvent using a rotary evaporator to obtain the purified this compound fraction.
-
For higher purity, the residue can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water).
-
Analytical Quantification: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Quantitative analysis of this compound can be accurately performed using HPLC coupled with a mass spectrometer.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.
-
0-5 min: 5% B
-
5-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20-25 min: 95% to 5% B
-
25-30 min: 5% B
-
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: An electrospray ionization (ESI) source in negative ion mode.
-
MS Parameters:
-
Capillary voltage: 3.5 kV
-
Cone voltage: 30 V
-
Source temperature: 120°C
-
Desolvation temperature: 350°C
-
Scan range: m/z 50-500
-
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of pure this compound in the mobile phase at concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the purified this compound extract in the mobile phase to a known concentration.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC-MS system.
-
Quantification: Identify the this compound peak based on its retention time and mass-to-charge ratio (m/z). Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the sample.
Potential Biological Activity and Signaling Pathways
This compound, as a cyclitol, is postulated to exhibit significant anti-inflammatory and antioxidant activities. While the precise molecular mechanisms are still under investigation, a plausible pathway involves the modulation of key inflammatory and oxidative stress signaling cascades.
Hypothetical Anti-inflammatory and Antioxidant Mechanism of this compound
Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway, leading to the production of pro-inflammatory cytokines. Concurrently, cellular stress can lead to the overproduction of reactive oxygen species (ROS), causing oxidative damage. This compound may exert its therapeutic effects by inhibiting these processes.
Caption: Hypothetical mechanism of this compound's action.
This proposed mechanism suggests that this compound may inhibit the degradation of IκBα, thereby preventing the translocation of the pro-inflammatory transcription factor NF-κB to the nucleus. Additionally, this compound may directly scavenge reactive oxygen species (ROS), mitigating oxidative damage. These dual actions would lead to a reduction in the inflammatory response and protection against cellular damage, highlighting the therapeutic potential of this compound. Further research is required to validate these specific molecular interactions and elucidate the full spectrum of this compound's biological effects.
Application Notes and Protocols for the GC-MS Analysis of Viburnitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viburnitol, a cyclitol (cyclic polyol), is a naturally occurring compound found in various plants of the Viburnum genus and other plant species. Cyclitols play significant roles in physiological processes, including stress response and signaling pathways. Accurate and reliable quantification of this compound is crucial for phytochemical studies, natural product research, and the development of new therapeutic agents. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to the polar nature and low volatility of this compound, direct GC-MS analysis is challenging. Derivatization is a necessary step to convert this compound into a more volatile and thermally stable compound suitable for GC-MS analysis. This application note provides a detailed protocol for the analysis of this compound using GC-MS following a two-step derivatization procedure involving methoximation and silylation.
Principle of the Method
The analytical workflow for this compound analysis by GC-MS can be summarized in the following key steps:
-
Sample Preparation: Extraction of this compound from the sample matrix (e.g., plant tissue, biofluid).
-
Derivatization: A two-step chemical modification process to increase the volatility of this compound.
-
Methoximation: The carbonyl groups (if any in the crude extract) are converted to their methoxime derivatives. This step is crucial for complex mixtures to prevent the formation of multiple sugar anomers.
-
Silylation: The hydroxyl groups of this compound are converted to trimethylsilyl (B98337) (TMS) ethers. This significantly reduces the polarity and increases the volatility of the analyte.
-
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The TMS-derivatized this compound is separated from other components on a chromatographic column and subsequently detected and quantified by the mass spectrometer.
-
Data Analysis: Identification of the this compound derivative is based on its retention time and mass spectrum. Quantification is typically performed using an internal standard to ensure accuracy and precision.
Experimental Protocols
Sample Preparation (General Protocol for Plant Material)
-
Homogenization: Weigh approximately 100 mg of lyophilized and ground plant material into a 2 mL microcentrifuge tube.
-
Extraction: Add 1 mL of 80% aqueous methanol (B129727). Vortex vigorously for 1 minute.
-
Sonication: Sonicate the mixture for 15 minutes in a water bath.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a new 2 mL microcentrifuge tube.
-
Re-extraction (Optional but Recommended): Repeat the extraction process (steps 2-5) on the pellet with another 1 mL of 80% methanol to ensure complete extraction. Combine the supernatants.
-
Solvent Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen gas or using a centrifugal vacuum concentrator. The dried extract is now ready for derivatization.
Derivatization Protocol
-
Methoximation:
-
To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL).
-
Vortex for 1 minute to ensure complete dissolution.
-
Incubate the mixture at 37°C for 90 minutes with shaking.
-
-
Silylation:
-
After the methoximation step, add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the sample.
-
Vortex for 1 minute.
-
Incubate at 37°C for 30 minutes with shaking.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of silylated cyclitols. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Temperature Program | |
| Initial Temperature | 80°C, hold for 2 minutes |
| Ramp 1 | 5°C/min to 180°C |
| Ramp 2 | 10°C/min to 300°C, hold for 5 minutes |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Mass Scan Range | m/z 50-600 |
| Scan Mode | Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) (for quantitative analysis) |
Data Presentation
Quantitative Analysis
For accurate quantification, an internal standard (IS) should be used. A suitable internal standard for cyclitol analysis is a structurally similar compound that is not present in the sample, such as sorbitol or a commercially available isotopically labeled this compound standard. The internal standard should be added to the sample before the extraction step to account for variations in sample preparation and instrument response.
A calibration curve should be prepared using a series of standard solutions containing known concentrations of this compound and a constant concentration of the internal standard.
Table 1: Example Calibration Curve Data for this compound Quantification
| This compound Conc. (µg/mL) | This compound Peak Area | IS Peak Area | Peak Area Ratio (this compound/IS) |
| 1 | 15,000 | 100,000 | 0.15 |
| 5 | 78,000 | 102,000 | 0.76 |
| 10 | 160,000 | 101,000 | 1.58 |
| 25 | 410,000 | 103,000 | 3.98 |
| 50 | 825,000 | 102,500 | 8.05 |
| 100 | 1,680,000 | 101,800 | 16.50 |
Retention and Mass Spectral Data
Table 2: Expected GC-MS Data for Trimethylsilyl-Viburnitol
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound-TMS | ~15-20 (on DB-5ms) | 73, 147, 204, 217, 305, 318, [M-15]+ |
Note: The exact retention time will vary depending on the GC conditions and column. The mass fragments are predicted based on the fragmentation patterns of other silylated cyclitols and polyols. The [M-15]+ ion, corresponding to the loss of a methyl group from a TMS moiety, is a characteristic fragment for TMS derivatives.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Chemical derivatization pathway of this compound for GC-MS analysis.
Conclusion
The protocol described in this application note provides a robust and reliable method for the qualitative and quantitative analysis of this compound in various sample matrices using GC-MS. The key to successful analysis is the efficient derivatization of the polar this compound molecule to its volatile trimethylsilyl ether. By following the detailed steps for sample preparation, derivatization, and GC-MS analysis, researchers can achieve accurate and reproducible results, which are essential for advancing our understanding of the roles of cyclitols in biological systems and for the development of new natural product-based pharmaceuticals. It is highly recommended to use an authentic this compound standard to confirm the retention time and mass spectrum for unambiguous identification.
Application Notes and Protocols for the Structural Elucidation of Viburnitol using Nuclear Magnetic Resonance (NMR) Spectroscopy
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical technique for the determination of the molecular structure of organic compounds.[1] For natural products like viburnitol, a polyhydroxylated cyclohexane, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule. This document provides detailed application notes and experimental protocols for the structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Due to the limited availability of publicly accessible, detailed experimental NMR data specifically for this compound, this document will utilize the closely related and extensively studied cyclitol, myo-inositol, as a representative example to illustrate the application of these NMR techniques. The principles and methodologies described herein are directly applicable to the structural characterization of this compound.
Application Notes
Principle of NMR-Based Structure Elucidation
The structural elucidation of a molecule like this compound by NMR spectroscopy relies on the analysis of various spectral parameters:
-
Chemical Shift (δ): The position of a signal in an NMR spectrum is indicative of the chemical environment of the nucleus. Protons or carbons in different electronic environments will have different chemical shifts.
-
Integration: In ¹H NMR, the area under a signal is proportional to the number of protons giving rise to that signal.
-
Multiplicity (Splitting Pattern): The splitting of a proton signal into multiple peaks (e.g., doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent protons. The n+1 rule is often used to predict the multiplicity, where 'n' is the number of equivalent neighboring protons.[2]
-
Coupling Constant (J): The distance between the peaks in a multiplet is the coupling constant, measured in Hertz (Hz). J-couplings provide valuable information about the dihedral angles between coupled protons, which is crucial for determining the relative stereochemistry.
-
2D Correlations: Two-dimensional NMR experiments reveal correlations between different nuclei, providing information about their connectivity through bonds.
A combination of 1D and 2D NMR experiments is typically required for the complete structural assignment of a complex molecule.[1]
Key NMR Experiments for this compound Structure Elucidation
-
¹H NMR (Proton NMR): This is the starting point for structural analysis. It provides information on the number of different types of protons, their relative numbers (integration), and their neighboring protons (multiplicity and coupling constants).
-
¹³C NMR (Carbon-13 NMR): This experiment reveals the number of chemically non-equivalent carbon atoms in the molecule. Since the natural abundance of ¹³C is low, carbon-carbon coupling is generally not observed, resulting in simpler spectra with single peaks for each carbon (in a proton-decoupled spectrum).[3]
-
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. DEPT-135, for instance, shows CH and CH₃ signals pointing up, while CH₂ signals point down.
-
COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.[4] It is essential for identifying proton spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[5] This allows for the unambiguous assignment of carbon signals based on their attached, and often already assigned, proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by multiple bonds (typically two or three bonds).[5] HMBC is crucial for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons).
Data Presentation: NMR Data for myo-Inositol (Representative Example)
The following tables summarize the reported ¹H and ¹³C NMR data for myo-inositol, which serves as a model for the type of data that would be obtained for this compound.
Table 1: ¹H NMR Data for myo-Inositol (in D₂O)
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1, H-3 | 3.54 | t | 9.5 |
| H-2 | 4.06 | t | 2.9 |
| H-4, H-6 | 3.62 | dd | 9.9, 2.9 |
| H-5 | 3.28 | t | 9.5 |
Note: Data adapted from publicly available spectral databases and literature. Chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Data for myo-Inositol (in D₂O)
| Carbon | Chemical Shift (δ) ppm |
| C-1, C-3 | 72.5 |
| C-2 | 71.9 |
| C-4, C-6 | 73.5 |
| C-5 | 75.0 |
Note: Data adapted from publicly available spectral databases and literature.
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra. D₂O is often a good choice for polyhydroxylated compounds, as the hydroxyl protons will exchange with deuterium, simplifying the spectrum.
-
Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
a. ¹H NMR Spectroscopy
-
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans (adjust as needed for desired signal-to-noise ratio).
b. ¹³C NMR Spectroscopy
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans, as ¹³C has low natural abundance and sensitivity.
c. 2D COSY Spectroscopy
-
Pulse Sequence: Standard COSY experiment (e.g., 'cosygpqf').
-
Spectral Width (F1 and F2): 12-16 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
d. 2D HSQC Spectroscopy
-
Pulse Sequence: Phase-sensitive HSQC with gradient selection (e.g., 'hsqcedetgpsisp2.3').
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 100-160 ppm (centered on the aliphatic region).
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
e. 2D HMBC Spectroscopy
-
Pulse Sequence: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 200-240 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
Long-Range Coupling Delay: Optimized for an average J-coupling of 8 Hz.
Data Processing
-
Apply a suitable window function (e.g., exponential or sine-bell) to the Free Induction Decay (FID) to improve the signal-to-noise ratio or resolution.
-
Perform Fourier transformation to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the pure absorption mode.
-
Perform baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift scale using the internal standard.
Visualizations
References
- 1. This compound | C6H12O5 | CID 11321141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Harnessing 13C-labeled myo-inositol to interrogate inositol phosphate messengers by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029597) [hmdb.ca]
Application Notes and Protocols for the Quantification of Viburnitol in Complex Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of viburnitol in complex biological samples such as plasma, serum, and urine. The protocols described herein are based on established analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer the requisite sensitivity and selectivity for robust analysis.
Introduction to this compound Quantification
This compound, a cyclitol (a cycloalkane with multiple hydroxyl groups), is a naturally occurring compound with potential therapeutic properties. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and drug development. Due to its polar nature and the complexity of biological samples, sample preparation and the choice of analytical technique are critical for achieving reliable and reproducible results.
The primary challenges in this compound quantification include its low volatility, requiring derivatization for GC-MS analysis, and the presence of interfering substances in biological fluids. The methods outlined below address these challenges through optimized sample preparation and sensitive analytical detection.
Quantitative Data Summary
The following table summarizes the performance characteristics of the analytical methods for the quantification of cyclitols, which can be adapted and validated for this compound. It is important to note that specific performance metrics for this compound may vary and should be established during method validation.
| Analytical Method | Analyte | Biological Matrix | Sample Preparation | Linear Range | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-MS | Myo-inositol | Plasma | Protein Precipitation, Derivatization (Oximation-Silylation) | 1 - 100 µg/mL | 1 µg/mL | 85 - 110 | Adapted from[1][2] |
| LC-MS/MS | Myo-inositol | Urine, Saliva | Anion-Exchange Resin Purification | 0.5 - 50 µg/mL | 0.461 µg/L (urine), 0.138 µg/L (saliva) | Not Reported | [3] |
| LC-MS/MS | Polyols | Urine | Mixed-Bed Ion-Exchange Resin | Analyte Dependent | Analyte Dependent | Not Reported | [3] |
Experimental Protocols
Method 1: Quantification of this compound by GC-MS
This method is suitable for the quantification of this compound in plasma or serum and involves protein precipitation followed by a two-step derivatization to increase volatility for GC-MS analysis.[4][5]
Materials:
-
Plasma or Serum Sample
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Methoxyamine hydrochloride (MeOx)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Internal Standard (IS) solution (e.g., meso-Erythritol in methanol)
-
Nitrogen gas supply
-
Centrifuge
-
Vortex mixer
-
Heating block or oven
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold methanol containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
-
-
Derivatization:
-
GC-MS Analysis:
-
After derivatization, transfer the sample to a GC vial with a micro-insert.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (Example):
-
Inlet temperature: 250°C
-
Carrier gas: Helium at a constant flow of 1 mL/min
-
Oven program: Initial temperature of 70°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min.
-
-
MS Conditions (Example):
-
Ion source temperature: 230°C
-
Quadrupole temperature: 150°C
-
Electron ionization at 70 eV
-
Acquisition mode: Selected Ion Monitoring (SIM) of characteristic ions for derivatized this compound and the internal standard.
-
-
Method 2: Quantification of this compound by LC-MS/MS
This method allows for the direct quantification of this compound in urine or plasma without the need for derivatization. Sample preparation involves either protein precipitation for plasma or a simple dilution for urine.
Materials:
-
Plasma, Serum, or Urine Sample
-
Acetonitrile (HPLC grade) with 0.1% formic acid
-
Methanol (HPLC grade)
-
Water (LC-MS grade) with 0.1% formic acid
-
Internal Standard (IS) solution (e.g., 13C-labeled this compound or a suitable cyclitol analog)
-
Centrifuge (for plasma/serum)
-
Vortex mixer
-
LC-MS/MS system with a suitable HILIC or reversed-phase column
Protocol:
-
Sample Preparation:
-
For Plasma/Serum (Protein Precipitation):
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
For Urine:
-
-
LC-MS/MS Analysis:
-
Transfer the prepared sample to an autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
-
LC Conditions (Example for HILIC):
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a high percentage of mobile phase B, and gradually increase the percentage of mobile phase A.
-
Flow rate: 0.3 - 0.5 mL/min
-
Column temperature: 40°C
-
-
MS/MS Conditions (Example):
-
Ionization mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).
-
Acquisition mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Visualizations
Caption: Workflow for this compound Quantification by GC-MS.
Caption: Workflow for this compound Quantification by LC-MS/MS.
Caption: Method Selection for this compound Analysis.
References
- 1. Development and Validation of a UHPLC–MS/MS Method for the Quantification of a Novel PYGB Inhibitor in Plasma: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Analysis of polyols in urine by liquid chromatography-tandem mass spectrometry: a useful tool for recognition of inborn errors affecting polyol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
Application of Viburnitol in Cell Culture Studies: A Proposed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viburnitol is a naturally occurring cyclitol, a class of carbocyclic sugar alcohols. Its chemical name is (1R,2S,4R,5R)-cyclohexane-1,2,3,4,5-pentol, and it is also known as (-)-vibo-Quercitol and 1-D-3-Deoxy-myo-inositol. While research on the specific applications of this compound in cell culture is currently limited, its structural similarity to other well-studied cyclitols, such as myo-inositol, suggests potential roles in modulating cellular processes. Myo-inositol and its derivatives are crucial components of the phosphatidylinositol signaling pathway, which governs a wide range of cellular functions including cell growth, proliferation, survival, and metabolism.[1][2][3] Therefore, this compound presents an interesting candidate for investigation as a modulator of these fundamental cellular pathways.
This document provides proposed application notes and detailed experimental protocols for researchers interested in exploring the effects of this compound in cell culture studies. The methodologies outlined below are based on established techniques for characterizing the bioactivity of novel compounds and are designed to investigate the potential of this compound to influence cell viability, proliferation, and key signaling cascades.
Hypothesized Applications
Based on the known functions of related cyclitols, this compound could potentially be investigated for the following applications in cell culture:
-
Modulation of the PI3K/Akt Signaling Pathway: As an analog of inositol, this compound may interfere with or modulate the activity of enzymes involved in the phosphatidylinositol 3-kinase (PI3K) pathway. This pathway is a critical regulator of cell survival and proliferation and is often dysregulated in diseases such as cancer.
-
Induction of Apoptosis or Cell Cycle Arrest: By potentially altering signaling pathways, this compound could influence cell fate, leading to programmed cell death (apoptosis) or a halt in the cell division cycle.
-
Investigation of Osmoregulation: Cyclitols are known to act as osmolytes, helping cells to survive under osmotic stress.[3] this compound could be studied for its potential to protect cells from environmental stressors.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data that could be generated from the experimental protocols described below. These tables are for illustrative purposes to guide data presentation and interpretation.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Cell Line A (% Viability ± SD) | Cell Line B (% Viability ± SD) | Cell Line C (% Viability ± SD) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.2 | 100 ± 3.9 |
| 10 | 98.2 ± 5.1 | 95.7 ± 4.8 | 101.3 ± 4.2 |
| 50 | 85.6 ± 6.3 | 78.9 ± 5.5 | 92.1 ± 3.7 |
| 100 | 62.3 ± 5.9 | 55.4 ± 6.1 | 75.8 ± 4.5 |
| 250 | 41.7 ± 4.8 | 35.1 ± 5.3 | 58.2 ± 5.0 |
| 500 | 20.5 ± 3.9 | 18.6 ± 4.1 | 33.4 ± 4.8 |
Table 2: Effect of this compound on PI3K/Akt Pathway Protein Phosphorylation (Western Blot Densitometry)
| Treatment | p-Akt (Ser473) / Total Akt (Relative Intensity ± SD) | p-GSK-3β (Ser9) / Total GSK-3β (Relative Intensity ± SD) |
| Control (Vehicle) | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound (100 µM) | 0.45 ± 0.08 | 0.52 ± 0.09 |
| Growth Factor (Positive Control) | 3.50 ± 0.25 | 3.20 ± 0.28 |
| Growth Factor + this compound (100 µM) | 1.80 ± 0.19 | 1.95 ± 0.21 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is designed to determine the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[4]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[4][5]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for MTT Cell Viability Assay.
Protocol 2: Analysis of the PI3K/Akt Signaling Pathway by Western Blot
This protocol details the investigation of this compound's effect on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
This compound stock solution
-
Mammalian cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Growth factor (e.g., EGF or IGF-1) as a positive control
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt, rabbit anti-phospho-GSK-3β (Ser9), rabbit anti-total GSK-3β, and a loading control like β-actin)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at the desired concentration for a specified time. Include a vehicle control and a positive control (growth factor stimulation).[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and apply the chemiluminescent substrate.
-
Signal Detection and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Caption: Western Blot Experimental Workflow.
Signaling Pathway Diagram (Hypothetical)
The following diagram illustrates a hypothetical mechanism by which this compound might inhibit the PI3K/Akt signaling pathway, based on its structural similarity to inositol.
Caption: Hypothetical Inhibition of PI3K/Akt Pathway by this compound.
Conclusion
This compound represents a novel cyclitol with unexplored potential in cell biology. The proposed applications and protocols in this guide provide a framework for initiating research into its biological activities. By investigating its effects on cell viability, proliferation, and key signaling pathways, researchers can begin to elucidate the therapeutic and research potential of this compound. It is imperative to note that these are proposed methodologies and may require optimization based on the specific cell lines and experimental conditions used.
References
- 1. cyclitols | lookchem [lookchem.com]
- 2. The Healing-Promoting Properties of Selected Cyclitols—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclitols: From Basic Understanding to Their Association with Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Testing the Antimicrobial Effects of Viburnitol
Introduction
Viburnitol is a cyclitol, a type of sugar alcohol, found in various plants of the Viburnum genus. While the antimicrobial properties of essential oils and crude extracts from Viburnum species have been reported, the specific antimicrobial activity of isolated this compound is not well-documented.[1] These application notes provide a comprehensive suite of protocols for researchers, scientists, and drug development professionals to systematically evaluate the potential antimicrobial effects of this compound against a range of pathogenic microorganisms. The following protocols are based on established and widely accepted methodologies for antimicrobial susceptibility testing of natural products.[2][3][4][5]
Target Audience: Researchers, scientists, and drug development professionals.
I. Preliminary Screening of Antimicrobial Activity
Agar (B569324) Disk Diffusion Method (Kirby-Bauer Test)
This method is a preliminary, qualitative assay to screen for antimicrobial activity.[6][7][8][9][10] It relies on the diffusion of this compound from a paper disk into an agar medium inoculated with a test microorganism. The presence of a zone of inhibition around the disk indicates antimicrobial activity.[7]
Experimental Protocol:
-
Preparation of Microbial Inoculum:
-
A pure culture of the test microorganism is grown overnight on an appropriate agar plate.
-
Select 3-5 morphologically similar colonies and transfer them to a tube containing 5 mL of sterile saline or broth (e.g., Mueller-Hinton Broth).[11]
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[5][8]
-
-
Inoculation of Agar Plates:
-
Using a sterile cotton swab, uniformly streak the standardized microbial suspension over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[9]
-
-
Application of this compound Disks:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., sterile distilled water or DMSO). Note that the final solvent concentration should not inhibit microbial growth.
-
Aseptically impregnate sterile paper disks (6 mm in diameter) with a known concentration of the this compound solution.
-
Allow the solvent to evaporate completely.
-
Place the this compound-impregnated disks onto the inoculated agar surface.
-
A disk impregnated with the solvent alone serves as a negative control, and a disk with a standard antibiotic (e.g., gentamicin) serves as a positive control.[10]
-
-
Incubation and Measurement:
Data Presentation:
| Test Microorganism | This compound Conc. (µ g/disk ) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) |
| Staphylococcus aureus | X | Gentamicin (10 µg) | ||
| Escherichia coli | X | Gentamicin (10 µg) | ||
| Pseudomonas aeruginosa | X | Gentamicin (10 µg) | ||
| Candida albicans | X | Fluconazole (25 µg) |
II. Quantitative Antimicrobial Susceptibility Testing
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12] The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism in vitro.[12][13]
Experimental Protocol:
-
Preparation of this compound Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).[11]
-
-
Inoculation:
-
Controls:
-
Growth Control: Wells containing only the broth and the microbial inoculum.
-
Sterility Control: Wells containing only the sterile broth.
-
Positive Control: A standard antibiotic with a known MIC against the test organism.
-
-
Incubation and Reading:
-
Incubate the microtiter plate at 37°C for 18-24 hours.[13][14]
-
The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.[15] To enhance visualization, a growth indicator like p-iodonitrotetrazolium violet (INT) or resazurin (B115843) can be added.[2][16]
-
Data Presentation:
| Test Microorganism | This compound MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) |
| S. aureus | Ciprofloxacin | ||
| E. coli | Ciprofloxacin | ||
| P. aeruginosa | Ciprofloxacin | ||
| C. albicans | Amphotericin B |
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial population.[15][17]
Experimental Protocol:
-
Subculturing from MIC Assay:
-
Incubation:
-
Incubate the agar plates at 37°C for 24-48 hours.[19]
-
-
Determination of MBC/MFC:
Data Presentation:
| Test Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | Interpretation (Bactericidal/Fungicidal vs. Bacteriostatic/Fungistatic) |
| S. aureus | |||
| E. coli | |||
| P. aeruginosa | |||
| C. albicans |
III. Elucidation of Potential Mechanisms of Action
Should this compound exhibit significant antimicrobial activity, further investigations into its mechanism of action are warranted.
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antimicrobial agent kills a microorganism.[20]
Experimental Protocol:
-
Preparation:
-
Prepare flasks containing Mueller-Hinton Broth with this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.
-
Include a growth control flask without this compound.
-
Inoculate all flasks with the test microorganism at a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them onto agar plates.
-
-
Incubation and Counting:
-
Incubate the plates at 37°C for 24 hours and count the number of viable colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each this compound concentration and the control. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL.
-
Potential Signaling Pathway Involvement
The antimicrobial action of natural compounds can involve interference with various cellular signaling pathways. While specific pathways for this compound are unknown, a general approach to investigate this can be outlined.
Hypothetical Signaling Pathway Disruption by this compound
Caption: Hypothetical disruption of a bacterial signaling pathway by this compound.
IV. Experimental Workflows
Workflow for Antimicrobial Susceptibility Testing of this compound
Caption: Overall workflow for evaluating the antimicrobial properties of this compound.
Workflow for Minimum Inhibitory Concentration (MIC) Assay
Caption: Step-by-step workflow for the broth microdilution MIC assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. grokipedia.com [grokipedia.com]
- 7. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 8. asm.org [asm.org]
- 9. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 10. youtube.com [youtube.com]
- 11. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 12. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. In Vitro antibacterial and antibiotic-potentiation activities of four edible plants against multidrug-resistant gram-negative species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. microchemlab.com [microchemlab.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. linnaeusbio.com [linnaeusbio.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Viburnitol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Viburnitol.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction, purification, and crystallization of this compound.
Problem 1: Low Yield of Crude this compound After Initial Extraction
Question: I have performed a solid-liquid extraction from my plant material, but the yield of the crude extract containing this compound is much lower than expected. What could be the cause?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Extraction Method | For polar compounds like this compound, ensure the chosen extraction method is suitable. Maceration is simple but can be inefficient. Consider more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency. Soxhlet extraction is also a more efficient continuous process compared to simple maceration.[1] |
| Inappropriate Solvent Choice | This compound is a polar cyclitol. Highly polar solvents like water, ethanol (B145695), or methanol (B129727) are generally effective.[2] If using a less polar solvent, the extraction efficiency will be low. Consider using a series of solvents with increasing polarity to optimize the extraction. |
| Insufficient Extraction Time/Temperature | Ensure the extraction time is adequate. For maceration, this can range from hours to days.[2] For methods like Soxhlet, ensure the process runs for a sufficient number of cycles. Higher temperatures can increase solubility and diffusion but be mindful of potential degradation of thermolabile compounds.[3] |
| Poor Quality of Source Material | The concentration of this compound can vary depending on the plant species, part of the plant used, and time of harvest. Ensure the source material is of high quality and appropriate for this compound extraction. |
Problem 2: Difficulty in Removing Impurities During Chromatographic Purification
Question: I am using column chromatography to purify this compound, but I am struggling to separate it from other compounds. My fractions are consistently impure. What should I do?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Stationary Phase | For a polar compound like this compound, normal-phase chromatography on silica (B1680970) gel is common. However, if separation is poor, consider alternative stationary phases like alumina (B75360) or reverse-phase C18 silica. |
| Suboptimal Mobile Phase | The polarity of the eluent is critical. If this compound is not eluting, the solvent system is likely not polar enough. Conversely, if it elutes too quickly with impurities, the solvent system is too polar. A gradient elution with a gradual increase in polarity (e.g., from ethyl acetate (B1210297) to methanol in a dichloromethane (B109758) base) might be necessary. |
| Co-elution of Structurally Similar Impurities | Plant extracts often contain other sugars, polyols, or glycosides with similar polarities to this compound, making separation difficult. Consider derivatization to alter the polarity of this compound or the impurities, followed by chromatography. Additionally, techniques like ion-exchange chromatography can be used to remove ionic impurities. |
| Column Overloading | Loading too much crude sample onto the column will lead to poor separation.[4] Reduce the amount of sample loaded relative to the amount of stationary phase. |
| Compound Degradation on Silica Gel | Some compounds can degrade on acidic silica gel.[5] You can test for this by spotting your sample on a TLC plate, letting it sit for an hour, and then eluting to see if new spots appear. If degradation is an issue, consider using deactivated silica gel or a different stationary phase like alumina.[5] |
Problem 3: this compound Fails to Crystallize from Solution
Question: I have a purified, concentrated solution of this compound, but I am unable to induce crystallization. The solution remains a syrup. How can I get it to crystallize?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Solution is Not Sufficiently Saturated | The concentration of this compound may be too low. Carefully evaporate more of the solvent under reduced pressure. Be cautious not to overheat, which could cause degradation. |
| Presence of Impurities | Even small amounts of impurities can inhibit crystal formation. If the solution is not pure enough, consider an additional chromatographic step or a charcoal decolorization step to remove impurities. |
| Inappropriate Crystallization Solvent | The choice of solvent is crucial. A good crystallization solvent is one in which the compound is soluble at high temperatures but less soluble at low temperatures. For polar this compound, a common technique is to dissolve it in a minimal amount of a hot polar solvent (like water or ethanol) and then slowly cool it. Anti-solvent crystallization can also be effective, where a solvent in which this compound is insoluble is slowly added to a solution of this compound until turbidity is observed, followed by slow cooling. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of an oil or amorphous solid rather than crystals. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Insulating the flask can help slow the cooling process.[6] |
| Lack of Nucleation Sites | Crystallization requires a nucleation event to begin. This can be induced by scratching the inside of the flask with a glass rod below the solvent level or by adding a seed crystal of this compound if available.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found with this compound?
A1: Common impurities in crude this compound extracts from plant sources include other carbohydrates (like sucrose), organic acids, tannins, pigments (like chlorophyll), and structurally related cyclitols or their glycosides.[7] From synthetic routes, impurities would include unreacted starting materials, reagents, and side-products.
Q2: What is a good starting point for a solvent system in silica gel chromatography for this compound purification?
A2: A good starting point for silica gel chromatography of a polar compound like this compound is a mixture of a moderately polar solvent and a highly polar solvent. For example, a gradient of ethyl acetate and methanol, or dichloromethane and methanol. You can start with a low percentage of methanol (e.g., 2-5%) and gradually increase the concentration to elute the more polar compounds.
Q3: My purified this compound appears as a white solid but has a wide melting point range. What does this indicate?
A3: A wide melting point range typically indicates the presence of impurities. Even small amounts of impurities can disrupt the crystal lattice and cause the substance to melt over a range of temperatures rather than at a sharp point. It could also suggest the presence of a mixture of stereoisomers. Further purification steps, such as recrystallization, may be necessary.
Q4: Can I use High-Performance Liquid Chromatography (HPLC) for this compound purification?
A4: Yes, preparative HPLC is a powerful technique for purifying this compound to a high degree. For a polar compound like this compound, a normal-phase column (e.g., silica or amino-propyl) with a non-polar mobile phase (like hexane/isopropanol) or a reverse-phase C18 column with a highly aqueous mobile phase could be employed. Hydrophilic Interaction Liquid Chromatography (HILIC) is also a very effective technique for separating highly polar compounds.
Q5: How can I confirm the purity and identity of my final this compound product?
A5: The purity and identity of this compound can be confirmed using a combination of analytical techniques:
-
Purity: HPLC with a suitable detector (like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) since this compound lacks a UV chromophore), and melting point analysis.
-
Identity: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm the chemical structure, Mass Spectrometry (MS) to determine the molecular weight, and comparison of this data with literature values for this compound.
Experimental Protocols
Protocol 1: Extraction and Crude Purification of a this compound-like Cyclitol (L-quebrachitol) from a Natural Source
This protocol is adapted from methods used for L-quebrachitol (B1678631), a methylated cyclitol, and is likely applicable to this compound.
-
Concentration: The initial aqueous extract (e.g., from plant material) is concentrated to about one-tenth of its original volume by vacuum distillation at a low temperature (e.g., 40°C) to avoid degradation.[1]
-
Initial Crystallization: The concentrated syrup is left to stand at room temperature (10–22°C) overnight to allow for the initial crystallization of the crude product.[1]
-
Filtration: The resulting crystals are collected by filtration.
-
Decolorization and Ion Removal:
-
The crude product is redissolved in distilled water.
-
A small amount of activated carbon is added to the solution to decolorize it.
-
The solution is filtered to remove the carbon.
-
The filtrate is then passed through an ion-exchange resin column to remove any inorganic ions.[1]
-
-
Recrystallization: The purified solution is concentrated again under vacuum, and the pure compound is recrystallized, often from an aqueous ethanol solution, to achieve high purity.[7]
Protocol 2: General Recrystallization for Purifying this compound
-
Solvent Selection: Choose a solvent in which this compound is soluble when hot but sparingly soluble when cold (e.g., water, ethanol, or a mixture).
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent until the solid just dissolves.[6]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. This encourages the formation of large, pure crystals.[6]
-
Ice Bath Cooling: Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize the yield of crystals.[6]
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities on the surface.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for column chromatography issues.
References
- 1. US5041689A - Method of recovering L-quebrachitol from rubber latex serums - Google Patents [patents.google.com]
- 2. unifr.ch [unifr.ch]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US5095155A - Process for the separation of isomers of diastereomeric alcohols - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. WO2014107942A1 - Method for large-scale extraction of l-quebrachitol from natural rubber industry waste water - Google Patents [patents.google.com]
stability of Viburnitol under different storage conditions
This technical support center provides guidance on the stability of Viburnitol under various storage conditions. As a research chemical, comprehensive public stability data for this compound is limited. Therefore, this guide offers troubleshooting advice and frequently asked questions based on the general chemical properties of cyclitols and polyols, and established principles of pharmaceutical stability testing.
Troubleshooting Guide: Assessing this compound Stability
If you are encountering unexpected results or suspect degradation of your this compound sample, this guide will help you systematically investigate its stability.
Issue: Loss of Potency or Inconsistent Experimental Results
Potential Cause: Degradation of this compound due to improper storage or handling.
Troubleshooting Workflow:
Technical Support Center: Viburnitol Degradation in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of Viburnitol in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound, chemically known as (1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol, is a naturally occurring cyclitol (a type of sugar alcohol) found in various plants.[1] As a bioactive compound with potential therapeutic properties, understanding its stability is crucial for the development of pharmaceuticals, nutraceuticals, and other commercial products.[2] Degradation can lead to a loss of efficacy and the formation of potentially harmful byproducts.
Q2: What are the primary factors that can cause this compound to degrade in solution?
Like many phytoconstituents, this compound's stability in solution can be influenced by several environmental factors, including:
-
pH: Both acidic and alkaline conditions can catalyze degradation reactions.[3]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[4][5]
-
Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can lead to the formation of oxidation products.[3][6]
-
Light (Photodegradation): Exposure to UV or even visible light can induce photolytic degradation.[3][6]
-
Presence of Metal Ions: Certain metal ions can act as catalysts in degradation reactions.[7]
Q3: What are the likely degradation products of this compound?
While specific degradation pathways for this compound are not extensively documented in the literature, based on its chemical structure (a cyclic polyol), potential degradation products may include:
-
Dehydration products: Elimination of water molecules under acidic or thermal stress could lead to the formation of unsaturated cyclic compounds.
-
Oxidation products: The secondary alcohol groups in this compound can be oxidized to form ketones. Further oxidation could potentially lead to ring-opening and the formation of dicarboxylic acids.
-
Isomers: Changes in stereochemistry at one or more chiral centers may occur under certain conditions.
Q4: Which analytical techniques are best suited for studying this compound degradation?
A combination of chromatographic and spectroscopic techniques is generally recommended for analyzing the degradation of phytoconstituents like this compound.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV-Vis or mass spectrometric (MS) detection is a powerful tool for separating and quantifying the parent compound and its degradation products.[2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights and structures of unknown degradation products.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be a suitable analytical method.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information for the definitive identification of degradation products.
Troubleshooting Guides
Problem 1: I am seeing unexpected peaks in my HPLC chromatogram during a stability study.
-
Possible Cause 1: Degradation of this compound. The new peaks likely represent degradation products.
-
Solution: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This will provide the molecular weight of the degradation products and help in their identification. Compare the retention times and mass spectra with those of potential degradation products if standards are available.
-
-
Possible Cause 2: Contamination. The peaks could be from a contaminated solvent, buffer, or sample container.
-
Solution: Run a blank injection (solvent and buffer without the sample) to check for contamination. If peaks are present in the blank, prepare fresh solutions and re-run the analysis.
-
-
Possible Cause 3: Interaction with Excipients. If your formulation includes excipients, they may be interacting with this compound or degrading themselves.
-
Solution: Run stability studies on the individual excipients under the same stress conditions to identify any peaks originating from them.
-
Problem 2: The degradation rate of my this compound sample is inconsistent between experiments.
-
Possible Cause 1: Poorly controlled experimental conditions. Small variations in temperature, pH, or light exposure can significantly impact degradation rates.
-
Solution: Ensure that all experimental parameters are tightly controlled. Use a calibrated oven or water bath for temperature studies, a pH meter to accurately adjust the pH of your solutions, and a photostability chamber for light exposure studies.
-
-
Possible Cause 2: Inconsistent sample preparation. Variations in the initial concentration of this compound or the presence of impurities can affect the degradation kinetics.
-
Solution: Develop and strictly follow a standardized sample preparation protocol. Use high-purity this compound and analytical grade solvents and reagents.
-
-
Possible Cause 3: Oxygen levels. The presence of dissolved oxygen can accelerate oxidative degradation.
-
Solution: If oxidative degradation is suspected, consider de-gassing your solutions by sparging with an inert gas like nitrogen or argon before and during the experiment.
-
Experimental Protocols
Forced Degradation (Stress Testing) of this compound in Solution
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop stability-indicating analytical methods.
1. Materials and Reagents:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Buffer salts (e.g., phosphate (B84403) or acetate)
2. Equipment:
-
HPLC system with UV-Vis or MS detector
-
LC-MS system
-
pH meter
-
Calibrated oven
-
Photostability chamber
-
Volumetric flasks and pipettes
3. Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
4. Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Alkaline Hydrolysis: Mix the this compound solution with 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 2 hours).
-
Oxidative Degradation: Mix the this compound solution with 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours), protected from light.
-
Thermal Degradation: Store the this compound solution (in a neutral buffer) in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Photolytic Degradation: Expose the this compound solution to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 W h/m²).
5. Analysis:
-
At specified time points, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and alkaline samples before injection if necessary.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Characterize the major degradation products using LC-MS.
Quantitative Data Summary
The following table presents hypothetical data to illustrate the potential degradation of this compound under various stress conditions. This data is for illustrative purposes only and should be confirmed by experimental studies.
| Stress Condition | Duration | Temperature | % this compound Degraded | Number of Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 15% | 2 |
| 0.1 M NaOH | 2 hours | 25°C | 40% | 3 |
| 3% H₂O₂ | 24 hours | 25°C | 25% | 4 |
| Neutral Buffer | 48 hours | 80°C | 10% | 1 |
| Photolysis | ICH Q1B | 25°C | 5% | 1 |
Visualizations
Hypothesized Degradation Pathways of this compound
Caption: Hypothesized degradation pathways of this compound under different stress conditions.
Experimental Workflow for Forced Degradation Studies
Caption: A typical experimental workflow for conducting forced degradation studies of this compound.
References
- 1. This compound | C6H12O5 | CID 11321141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijmr.net.in [ijmr.net.in]
- 3. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation Mechanisms of Bioactive Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Bilirubin oxidation products (BOXes): synthesis, stability and chemical characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influencing factors for alkaline degradation of cellulose :: BioResources [bioresources.cnr.ncsu.edu]
Technical Support Center: Optimizing HPLC Parameters for Viburnitol Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the separation of Viburnitol using High-Performance Liquid Chromatography (HPLC).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC mode for this compound separation?
A1: Due to its high polarity and lack of a significant UV chromophore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the most suitable HPLC mode for this compound separation. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which allows for the retention and separation of polar analytes like this compound.[1][2][3][4][5][6] This technique is often described as "reverse reversed-phase" because water is the strong, eluting solvent.[1][4]
Q2: Which detector is best for quantifying this compound?
A2: As this compound does not have a UV-absorbing chromophore, universal detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) are recommended.[7]
-
RID: This detector is sensitive to changes in the refractive index of the mobile phase as the analyte elutes. It is a robust and widely used detector for sugar and polyol analysis. However, it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.
-
ELSD: This detector nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. ELSD is generally more sensitive than RID and is compatible with gradient elution, but the response can be non-linear.[8][9]
Q3: What are the key parameters to optimize for this compound separation in HILIC?
A3: The critical parameters for optimizing this compound separation in HILIC are:
-
Mobile Phase Composition: The ratio of organic solvent (typically acetonitrile) to the aqueous buffer.
-
Buffer pH and Concentration: Affects the ionization state of the analyte and the stationary phase.
-
Column Chemistry: Different HILIC stationary phases (e.g., bare silica (B1680970), amide, diol) offer different selectivities.
-
Column Temperature: Influences solvent viscosity and analyte interaction with the stationary phase.
-
Flow Rate: Affects analysis time and resolution.
Q4: How should I prepare my sample for this compound analysis?
A4: Proper sample preparation is crucial for accurate and reproducible results. A general workflow includes:
-
Extraction: If this compound is in a complex matrix (e.g., plant tissue), an extraction step using a polar solvent like water or a water/methanol mixture is necessary.
-
Filtration: To protect the HPLC column from particulates, all samples should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection.[10]
-
Solvent Matching: It is critical to dissolve the final sample in a solvent that is as close as possible to the initial mobile phase composition (i.e., high organic content). Injecting a sample dissolved in a strong solvent (like high aqueous content) will lead to poor peak shape.[11]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound using HILIC.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is tailing or showing fronting. What are the possible causes and solutions?
A: Poor peak shape is a common problem in HILIC. Here are the likely causes and how to address them:
| Potential Cause | Solution |
| Injection Solvent Mismatch | The sample is dissolved in a solvent significantly stronger (more aqueous) than the mobile phase.[11] Re-dissolve the sample in the initial mobile phase or a solvent with a similar or higher organic content. |
| Column Overload | Injecting too high a concentration of the analyte. Dilute the sample and re-inject. |
| Secondary Interactions | Interactions between the analyte and active sites (e.g., silanols) on the stationary phase. Try adjusting the mobile phase pH or increasing the buffer concentration (e.g., 10-20 mM) to mask these interactions.[12] |
| Extra-column Volume | Excessive tubing length or use of fittings with large internal diameters between the injector, column, and detector. Use tubing with a smaller internal diameter and minimize its length. |
| Column Contamination or Degradation | The column may be contaminated or the stationary phase has degraded. Flush the column with a strong solvent (e.g., 50:50 methanol:water) or replace the column if necessary. |
Troubleshooting Workflow for Poor Peak Shape
Issue 2: Inconsistent or Drifting Retention Times
Q: The retention time for my this compound peak is not reproducible. What could be the cause?
A: Retention time drift in HILIC is often related to column equilibration and mobile phase stability.
| Potential Cause | Solution |
| Insufficient Column Equilibration | The water layer on the stationary phase is not fully re-established between injections, which is critical in HILIC.[1][2] Increase the equilibration time between runs to at least 10-20 column volumes. |
| Mobile Phase Instability | The mobile phase composition is changing over time due to evaporation of the organic solvent or precipitation of buffer salts. Prepare fresh mobile phase daily and keep the solvent bottles capped. Ensure the buffer is completely dissolved in the aqueous portion before mixing with the organic solvent. |
| Temperature Fluctuations | The column temperature is not stable. Use a column oven to maintain a constant temperature.[13] |
| Mobile Phase pH near Analyte pKa | Small shifts in pH can cause large changes in retention if the mobile phase pH is close to the pKa of the analyte or silanol (B1196071) groups on the column. Adjust the mobile phase pH to be at least 1-2 units away from the pKa. |
Logical Relationships for Retention Time Drift
Issue 3: Low or No Retention
Q: My this compound peak is eluting at or near the void volume. How can I increase its retention?
A: Low retention in HILIC indicates that the analyte has a stronger affinity for the mobile phase than the stationary phase.
| Potential Cause | Solution |
| Mobile Phase is Too Strong | The aqueous content in the mobile phase is too high. Increase the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. A minimum of 3% water is generally recommended to maintain the aqueous layer for partitioning. |
| Incorrect Column Choice | The stationary phase is not polar enough to retain this compound. Consider a more polar HILIC column (e.g., bare silica or an amide-based phase). |
| Improper Column Conditioning | A new column was not properly conditioned before its first use. Condition the new column by flushing with the mobile phase for an extended period (e.g., 20 column volumes) before the first injection.[1] |
| Sample Solvent is Too Strong | The sample is dissolved in a high percentage of water. As with peak shape issues, ensure the sample solvent matches the initial mobile phase. |
Section 3: Experimental Protocol and Data
Model Experimental Protocol for this compound Separation
This protocol is a starting point for the separation of this compound and its isomers, based on methods for similar cyclitols like inositol.[1][14] Optimization will likely be required for your specific application and sample matrix.
Experimental Workflow
Detailed Method Parameters:
-
HPLC System: Any standard HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID).
-
Column: A column designed for sugar or polyol analysis, such as a Shodex SUGAR SZ5532 (6.0 mm I.D. x 150 mm).[1][14]
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water. A typical starting point is 75:25 (v/v) Acetonitrile:Water.[1][10][14] The mobile phase should be freshly prepared and degassed.
-
Detector: Refractive Index Detector (RID).
-
Sample Preparation:
-
Prepare a stock solution of this compound standard in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
For unknown samples, perform an appropriate extraction and ensure the final sample is dissolved in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[7][10]
-
Quantitative Data Summary
The following tables provide a summary of typical parameters and their effects on the separation of polar compounds like this compound in HILIC mode.
Table 1: Effect of Mobile Phase Composition on Retention
| Acetonitrile (%) | Water (%) | Expected Retention of this compound |
| 85 | 15 | High |
| 75 | 25 | Moderate (Good starting point) |
| 65 | 35 | Low |
Table 2: Comparison of Starting HPLC Conditions for Cyclitols
| Parameter | Method for Inositol Isomers[1][14] | Method for Sugars & Polyols[15] | Recommended Starting Point for this compound |
| Column | Shodex SUGAR SZ5532 | Shodex SUGAR SP0810 | HILIC or specialized sugar/polyol column |
| Mobile Phase | 75:25 ACN:Water | 100% Water | 75:25 ACN:Water |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 0.8 - 1.0 mL/min |
| Temperature | 60 °C | 80 °C | 40 - 60 °C |
| Detector | RID | RID | RID or ELSD |
Table 3: Validation Parameters for a Typical HILIC-RID Method for Sugars and Polyols [15]
| Parameter | Typical Value |
| Linearity (R²) | > 0.997 |
| LOD (mg/mL) | 0.01 - 0.17 |
| LOQ (mg/mL) | 0.03 - 0.56 |
| Repeatability (RSD%) | < 5% |
This technical support center provides a comprehensive starting point for developing and troubleshooting HPLC methods for this compound separation. For further optimization, a systematic approach of varying one parameter at a time is recommended.
References
- 1. shodex.com [shodex.com]
- 2. How to Avoid Common Problems with HILIC Methods [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification and quantification of cyclitols and sugars isolated from different morphological parts of Raphanus sativus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. HILIC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. shodexhplc.com [shodexhplc.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting NMR Signal Overlap in Viburnitol Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of viburnitol and related polyhydroxylated compounds. Severe signal overlap in the ¹H NMR spectra of these molecules is a frequent challenge, and this guide offers strategies to resolve these issues and obtain high-quality, interpretable data.
Frequently Asked Questions (FAQs)
Q1: Why do the proton signals of my this compound sample overlap so severely in the ¹H NMR spectrum?
A1: this compound is a cyclitol, a class of compounds characterized by a cyclohexane (B81311) ring with multiple hydroxyl (-OH) groups. This structure results in numerous methine (CH) protons in very similar chemical and electronic environments.[1] Consequently, their resonance frequencies (chemical shifts) are very close, causing their signals to bunch together in the ¹H NMR spectrum, often forming a complex, unresolved cluster of peaks.[1] This is a common issue for polyhydroxylated natural products.
Q2: What are the initial, simple steps I can take to try and resolve this signal overlap?
A2: Before proceeding to more complex experiments, several simple adjustments to your sample preparation and data acquisition parameters can significantly improve spectral resolution:
-
Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., changing from CDCl₃ to benzene-d₆, acetone-d₆, or DMSO-d₆) can alter the chemical shifts of the protons due to different solvent-solute interactions.[2][3][4] This may be sufficient to separate overlapping signals.
-
Vary the Temperature: Recording the spectrum at a different temperature can also change the chemical shifts, particularly if conformational flexibility is contributing to the overlap.[5][6]
-
Adjust Sample Concentration: Highly concentrated samples can lead to broader peaks due to intermolecular interactions.[2][7] Diluting the sample may improve resolution.
-
Optimize Magnetic Field Homogeneity (Shimming): Ensure the spectrometer's magnetic field is properly shimmed. Poor shimming is a common cause of broad peaks and poor resolution.[2][7]
-
Use a Higher-Field Spectrometer: If available, using an NMR instrument with a higher magnetic field strength (e.g., 600 MHz or above) will increase the dispersion of the signals, which can lead to better resolution.[8]
Q3: How can I identify or remove the signals from the hydroxyl (-OH) protons, which may be adding to the complexity?
A3: The signals from the acidic hydroxyl protons can be easily identified and removed by performing a D₂O exchange. Add a single drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it gently, and re-acquire the ¹H NMR spectrum. The hydroxyl protons will exchange with deuterium, and their corresponding signals will disappear from the spectrum.[2]
Q4: My 1D spectrum is still unresolved. What is the most effective way to resolve and assign the signals?
A4: Two-dimensional (2D) NMR spectroscopy is the most powerful method for resolving severe signal overlap.[9][10] These experiments spread the NMR signals across two frequency dimensions, which greatly enhances resolution.[5] The most critical experiments for this compound analysis are:
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to the signal of the carbon atom it is directly attached to.[11] Even if two proton signals overlap in the 1D spectrum, they will often appear as separate peaks in the HSQC spectrum because the carbons they are bonded to have different chemical shifts.[12][13]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically protons on adjacent carbons.[13][14] It helps to trace the connectivity of the protons within the molecule.
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): TOCSY reveals correlations between all protons within a coupled spin system, not just those that are directly adjacent.[15][16] This is extremely useful for identifying all the protons belonging to the this compound ring system.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different parts of the molecule and confirming the overall carbon skeleton.[11][14]
Troubleshooting Guide: Resolving Overlapping Methine Signals in this compound
Issue: The ¹H NMR spectrum of a this compound sample shows a dense, unresolved cluster of signals between 3.0 and 4.5 ppm, making structural assignment impossible.
Recommended Action Plan:
-
Optimize Acquisition Parameters: First, ensure the basic steps from FAQ Q2 have been taken (e.g., proper shimming, appropriate concentration). Try acquiring the spectrum in a different solvent like DMSO-d₆, which is often effective for polar, hydroxylated compounds.[2]
-
Acquire a 2D ¹H-¹³C HSQC Spectrum: This is the most critical step. The increased resolution in the carbon dimension will likely separate the overlapping proton signals into distinct cross-peaks, allowing you to determine the chemical shift of each individual proton and its attached carbon.[11]
-
Establish Proton Connectivity with ¹H-¹H COSY and TOCSY:
-
Run a COSY experiment to identify which methine protons are adjacent to one another.[13] This will help you start tracing the sequence of CH-OH groups around the ring.
-
Run a TOCSY experiment to confirm that all the observed methine signals belong to the same spin system (i.e., the this compound ring).[15][16]
-
-
Confirm the Carbon Skeleton with ¹H-¹³C HMBC: Use the HMBC experiment to see long-range correlations (2-3 bonds) between protons and carbons.[11] This will verify the connectivity established by COSY and confirm the overall structure.
Quantitative Data
Since the exact chemical shifts of this compound can vary based on solvent, temperature, and pH, the following table provides typical chemical shift ranges for cyclitols. Use these as a general guide for signal assignment.
| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) |
| ¹H | CH-OH (Methine) | 3.0 - 4.5 |
| ¹H | -OH (Hydroxyl) | 2.0 - 6.0 (variable, broad) |
| ¹³C | CH-OH (Methine) | 65 - 85 |
Note: These are approximate values. Refer to 2D NMR data for definitive assignments.
Experimental Protocols
Below are generalized methodologies for the key 2D NMR experiments. Specific parameters may need to be optimized for your instrument and sample.
| Experiment | Detailed Methodology |
| ¹H-¹H COSY | Pulse Program: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpppqf).Spectral Width: Set the spectral width in both dimensions to cover the full proton chemical shift range (e.g., 0-10 ppm).Resolution: Acquire at least 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1) to ensure clear resolution of cross-peaks. |
| ¹H-¹H TOCSY | Pulse Program: Use a standard TOCSY pulse sequence with a clean mixing sequence (e.g., dipsi2phpr).Mixing Time: The mixing time dictates the extent of magnetization transfer. A moderate mixing time of 80-100 ms (B15284909) is typically sufficient to see correlations throughout the entire this compound ring system.[13]Other Parameters: Spectral width and resolution requirements are similar to the COSY experiment. |
| ¹H-¹³C HSQC | Pulse Program: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).Spectral Width: The ¹H dimension (F2) should cover the proton range (e.g., 0-10 ppm). The ¹³C dimension (F1) should be set to cover the expected carbon range for this compound (e.g., 60-90 ppm).Resolution: Acquire sufficient increments (e.g., 256 or more) in the ¹³C dimension for good resolution. |
| ¹H-¹³C HMBC | Pulse Program: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).Long-Range Coupling Delay: This delay is optimized for a specific J-coupling, typically between 4-10 Hz. A standard value of 60-80 ms is a good starting point.Spectral Width: Set the ¹H and ¹³C spectral widths as you would for an HSQC experiment. |
Visualizations
Caption: Troubleshooting workflow for resolving NMR signal overlap.
References
- 1. youtube.com [youtube.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. quora.com [quora.com]
- 5. Solving Overlapping Peaks in NMR Through Multidimensional Approaches [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.dal.ca [cdn.dal.ca]
- 8. Resolution improvements in in vivo 1H NMR spectra with increased magnetic field strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. anuchem.weebly.com [anuchem.weebly.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 16. omicsonline.org [omicsonline.org]
Technical Support Center: Enhancing the Bioavailability of Viburnitol for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Viburnitol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in-vivo experiments, with a focus on enhancing bioavailability.
Disclaimer: Direct experimental data on the bioavailability and pharmacokinetics of this compound is limited. The guidance provided here is extrapolated from studies on similar cyclitols, such as myo-inositol and D-pinitol, and general principles of drug delivery for polar molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
This compound is a cyclitol, a type of sugar alcohol, with a chemical structure of (1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol.[1] Like other cyclitols, it is a highly polar molecule. This high polarity can limit its passive diffusion across the lipid-rich cell membranes of the gastrointestinal tract, potentially leading to low oral bioavailability. For in vivo studies, achieving sufficient systemic exposure is crucial to observe a therapeutic or biological effect.
Q2: What are the expected absorption and metabolism pathways for this compound?
Based on related cyclitols like myo-inositol, this compound is likely absorbed from the small intestine.[2][3] The absorption may involve active transport mechanisms, similar to how inositol (B14025) is taken up by sodium-dependent inositol co-transporters.[2] Once absorbed, it is expected to be distributed throughout the body. Metabolism of this compound has not been extensively studied, but it may undergo phosphorylation to form active metabolites, a common pathway for inositols.[2]
Q3: Are there any known pharmacokinetic parameters for this compound or similar cyclitols?
Troubleshooting Guide
This guide addresses specific issues you might encounter during your in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor oral absorption due to high polarity and low membrane permeability. | 1. Formulation Enhancement: Consider formulating this compound in a lipid-based delivery system (e.g., liposomes, nanoemulsions) to improve its transport across the intestinal epithelium. 2. Permeation Enhancers: Co-administer with safe and approved permeation enhancers that can transiently increase intestinal membrane permeability. 3. Dose Escalation: Cautiously increase the administered dose to saturate any potential efflux transporters and drive absorption. |
| High variability in plasma concentrations between individual animals. | Differences in gastrointestinal transit time, gut microbiota, or transporter expression. | 1. Standardize Experimental Conditions: Ensure all animals are of the same age, sex, and have been fasted for a consistent period before dosing. 2. Control for Gut Microbiota: Consider the potential role of gut bacteria in metabolizing this compound before absorption. Co-housing animals can help normalize gut flora. 3. Increase Sample Size: A larger number of animals per group can help to account for inter-individual variability. |
| Lack of a dose-dependent response in vivo. | Saturation of absorption transporters at higher doses. | 1. Investigate Transporter Involvement: Conduct in vitro transport studies (e.g., using Caco-2 cells) to determine if active transport and/or efflux mechanisms are involved. 2. Lower Dose Range: Focus on a lower, linear dose range to establish a clear dose-response relationship. |
| Rapid clearance and short half-life observed. | Efficient metabolism and/or renal excretion. | 1. Inhibition of Metabolism: If metabolic pathways are identified, co-administration with a known inhibitor of the relevant enzymes could prolong exposure (use with caution and appropriate ethical considerations). 2. Sustained-Release Formulation: Develop a formulation that releases this compound slowly over time to maintain plasma concentrations. |
Quantitative Data Summary
The following table summarizes pharmacokinetic parameters from a study on the similar cyclitol, D-pinitol, in healthy human volunteers. This data is provided as a reference to anticipate the potential pharmacokinetic profile of this compound.
| Parameter | D-Pinitol (15 mg/kg oral dose) | Reference |
| Tmax (Time to maximum concentration) | ~4 hours | [6] |
| t1/2 (Half-life) | > 5 hours | [6] |
Experimental Protocols
Protocol 1: Preparation of a Liposomal Formulation of this compound
This protocol provides a general method for encapsulating a polar molecule like this compound into liposomes to potentially enhance its oral bioavailability.
-
Lipid Film Hydration Method:
-
Dissolve a mixture of phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Create a thin lipid film by evaporating the organic solvent under a stream of nitrogen gas in a round-bottom flask, followed by vacuum desiccation for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with an aqueous solution of this compound (at a desired concentration) by vortexing or gentle shaking. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.
-
-
Vesicle Size Reduction:
-
To obtain unilamellar vesicles of a defined size, sonicate the liposome (B1194612) suspension using a probe sonicator or subject it to multiple extrusion cycles through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated this compound by methods such as dialysis, gel filtration chromatography (e.g., using a Sephadex G-50 column), or ultracentrifugation.
-
-
Characterization:
-
Determine the particle size and zeta potential of the liposomes using dynamic light scattering.
-
Quantify the encapsulation efficiency by lysing the liposomes with a suitable detergent (e.g., Triton X-100) and measuring the this compound concentration using an appropriate analytical method (e.g., HPLC).
-
Visualizations
Signaling Pathway: Potential Role of this compound in Insulin (B600854) Signaling
Based on the known actions of other inositols, this compound may influence insulin signaling pathways. This diagram illustrates a potential mechanism.
Caption: Potential mechanism of this compound in insulin signaling.
Experimental Workflow: Enhancing this compound Bioavailability
This workflow outlines the logical steps for developing and testing a new formulation to improve the in vivo bioavailability of this compound.
Caption: Workflow for bioavailability enhancement of this compound.
References
- 1. This compound | C6H12O5 | CID 11321141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Metabolism and function of myo-inositol and inositol phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Endocrine Effects of an Oral Dose of D-Pinitol in Human Fasting Healthy Volunteers [ouci.dntb.gov.ua]
- 5. Pharmacokinetics and Endocrine Effects of an Oral Dose of D-Pinitol in Human Fasting Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
minimizing interference in Viburnitol quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize interference during Viburnitol quantification.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC-UV/MS
Possible Causes and Solutions:
-
Column Overload:
-
Inappropriate Sample Solvent:
-
Column Contamination or Degradation:
-
Dead Volume:
-
Symptom: Broad peaks that may also be delayed.
-
Solution: Check all fittings and tubing between the injector, column, and detector to ensure they are properly connected and that there are no unnecessary lengths of tubing.
-
Troubleshooting Workflow for Poor Peak Shape:
References
strategies to prevent Viburnitol degradation during extraction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to Viburnitol degradation during extraction from plant materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction important?
This compound is a cyclitol, a type of cyclic polyol, found in various plants. Its stability is crucial during extraction as degradation can lead to reduced yield and the formation of impurities that may interfere with downstream applications, including research and drug development.
Q2: What are the primary factors that can cause this compound degradation during extraction?
The main factors contributing to this compound degradation include:
-
High Temperatures: Elevated temperatures can accelerate chemical reactions leading to degradation.
-
Extreme pH: Both acidic and alkaline conditions can catalyze hydrolysis and other degradation reactions.
-
Oxidation: Exposure to oxygen, especially in the presence of light or metal ions, can lead to oxidative degradation.
-
Enzymatic Activity: Endogenous plant enzymes released during cell lysis can potentially modify or degrade this compound.
-
Maillard Reaction: At high temperatures, this compound, in the presence of amino acids, can undergo Maillard reactions, leading to browning and the formation of complex products.[1][2][3]
Q3: What are the visible signs of this compound degradation in my extract?
Visible indicators of potential degradation include a darker-than-expected extract color (browning), the formation of precipitates, or a tar-like consistency of the crude extract. However, significant degradation can occur without obvious visual cues, necessitating analytical confirmation.
Q4: How can I minimize this compound degradation during the initial sample preparation?
Proper handling of the plant material is the first line of defense.[4] To inhibit enzymatic activity and prevent initial degradation, it is recommended to flash-freeze fresh plant material in liquid nitrogen immediately after harvesting and store it at -80°C until extraction.[4] For dried material, ensure it is stored in a cool, dark, and dry place to prevent microbial growth and chemical degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low this compound Yield | Degradation due to High Temperature: Processing at elevated temperatures can lead to thermal decomposition. | Maintain extraction temperatures below 60°C. Use a temperature-controlled water bath for heating. For solvent removal, use a rotary evaporator with the water bath set at a low temperature (<40°C). |
| Degradation due to pH: The extraction solvent may be too acidic or alkaline. | Buffer the extraction solvent to a neutral or slightly acidic pH (pH 5-7). Avoid prolonged exposure to strong acids or bases during all extraction and purification steps. | |
| Oxidative Degradation: Exposure to air (oxygen) during extraction. | Purge the extraction vessel and solvents with an inert gas like nitrogen or argon before and during the extraction process. The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent can also mitigate oxidation.[5] | |
| Browning of Extract | Maillard Reaction: High-temperature processing in the presence of amino acids or proteins.[1][2][3] | Lower the extraction temperature. Consider a pre-extraction step with a non-polar solvent to remove some interfering compounds. |
| Oxidation of Phenolic Compounds: Co-extracted phenolics can oxidize and polymerize, causing browning. | Employ strategies to minimize oxidation as mentioned above (inert atmosphere, antioxidants). | |
| Presence of Unexpected Peaks in Chromatogram | Formation of Degradation Products: this compound may have degraded into various byproducts. | Optimize extraction conditions (lower temperature, neutral pH, shorter extraction time). Use analytical techniques like LC-MS to identify the unknown peaks and infer the degradation pathway. |
| Enzymatic Modification: Plant enzymes may have altered the structure of this compound. | Deactivate enzymes by briefly heating the plant material (blanching) before extraction, if appropriate for the overall extraction goals. Alternatively, perform the extraction at low temperatures (4°C) to reduce enzyme activity. |
Quantitative Data Summary
The following tables summarize the impact of different extraction parameters on the yield of cyclitols. While not specific to this compound degradation, a decrease in yield under harsher conditions can be indicative of degradation.
Table 1: Effect of Extraction Temperature on Cyclitol Yield
| Temperature (°C) | Total Cyclitol Yield (mg/g dry material) | Reference |
| 60 | 45.2 ± 1.8 | Fictional Data for Illustration |
| 80 | 49.5 ± 2.1 | Fictional Data for Illustration |
| 100 | 47.3 ± 2.5 | Fictional Data for Illustration |
| 120 | 42.1 ± 3.0 | Fictional Data for Illustration |
Note: This data is illustrative. Optimal temperatures can vary based on the plant matrix and extraction method.
Table 2: Effect of Extraction pH on Bioactive Compound Stability (General)
| pH | Stability of Phenolic Compounds | Reference |
| 3 | High stability for some anthocyanins | [6] |
| 5 | Generally good stability for many phenolics | |
| 7 | Neutral pH, often a good starting point | |
| 9 | Potential for alkaline-catalyzed degradation | [7] |
Note: The optimal pH for this compound stability should be determined empirically, but starting with a near-neutral pH is a prudent approach.
Experimental Protocols
Protocol 1: Recommended General Extraction Protocol to Minimize this compound Degradation
This protocol provides a starting point for extracting this compound while minimizing degradation.
-
Sample Preparation:
-
Grind freeze-dried plant material to a fine powder (e.g., 40-60 mesh) to increase surface area.
-
-
Extraction:
-
Use a solid-to-liquid ratio of 1:10 to 1:20 (w/v).
-
Employ a solvent system of 80% ethanol (B145695) in water. This polarity is generally effective for cyclitol extraction.
-
Buffer the solvent system to pH 6.0 using a suitable buffer (e.g., phosphate (B84403) or citrate).
-
Purge the extraction vessel with nitrogen gas for 5 minutes before adding the solvent and plant material.
-
Perform the extraction at 40°C for 2 hours with continuous agitation.
-
Maintain a nitrogen atmosphere over the extraction mixture throughout the process.
-
-
Filtration and Concentration:
-
Filter the extract through cheesecloth and then a 0.45 µm filter to remove solid debris.
-
Concentrate the filtrate using a rotary evaporator with a water bath temperature of ≤ 40°C.
-
-
Purification (Optional):
-
For further purification, consider solid-phase extraction (SPE) with a suitable cartridge (e.g., C18 for removing non-polar impurities or an anion exchange resin).
-
Protocol 2: Quantification of this compound by GC-MS
This protocol outlines the derivatization and analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Derivatization:
-
Evaporate a known volume of the extract to complete dryness under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the vial and heat at 70°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
GC Column: Use a non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-600.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
-
Quantification:
-
Use a multi-point calibration curve prepared from a pure this compound standard that has undergone the same derivatization process. An internal standard (e.g., sorbitol) can be used to improve accuracy.
-
Visualizations
References
- 1. Maillard reaction - Wikipedia [en.wikipedia.org]
- 2. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Influence of extraction parameters and stability of betacyanins extracted from red amaranth during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The unique stability of Vibrio proteolyticus neutral protease under alkaline conditions affords a selective step for purification and use in amino acid-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antioxidant Capacity of Novel Compounds: A Comparative Analysis Using the DPPH Assay
In the quest for novel therapeutic agents, particularly those aimed at mitigating oxidative stress-related diseases, the evaluation of antioxidant capacity is a critical preliminary step. This guide provides a comparative analysis framework for validating the antioxidant potential of a compound, here referred to as Compound V (a hypothetical compound in place of Viburnitol for which no public data is available), using the widely accepted 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. The performance of Compound V is benchmarked against well-established antioxidants, Ascorbic Acid (Vitamin C) and Trolox, to offer a clear perspective on its relative efficacy.
Comparative Antioxidant Activity
The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals.[1] A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the hypothetical DPPH radical scavenging activity of Compound V in comparison to the known antioxidant standards, Ascorbic Acid and Trolox.
| Compound | IC50 (µg/mL) | Maximum Inhibition (%) |
| Compound V (Hypothetical) | 55.0 ± 2.5 | 92.0 ± 3.0 |
| Ascorbic Acid | 6.1 - 37.3 | ~99.0 |
| Trolox | Not specified in provided abstracts | Not specified in provided abstracts |
Note: The IC50 values for Ascorbic Acid can vary based on experimental conditions.[2][3] Data for Compound V is hypothetical and for illustrative purposes.
Experimental Protocol: DPPH Radical Scavenging Assay
The following protocol outlines a standard procedure for determining the antioxidant capacity of a test compound using the DPPH assay. This method is based on the reduction of the stable DPPH radical, which results in a color change from purple to yellow, measured spectrophotometrically.[4]
Materials and Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compound (e.g., Compound V)
-
Reference standards (Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.[5]
-
Preparation of Test and Standard Solutions: Prepare a series of dilutions of the test compound and the reference standards (e.g., Ascorbic Acid, Trolox) in methanol.
-
Assay Procedure:
-
Add a fixed volume of the various concentrations of the test compound or standard solutions to the wells of a 96-well microplate.
-
Add a fixed volume of the DPPH solution to each well.
-
A control well should be prepared containing only the DPPH solution and the solvent (methanol).
-
The reaction mixture is then incubated in the dark at room temperature for a specified period, typically 30 minutes.[6]
-
-
Measurement: After incubation, the absorbance of the solutions is measured at a wavelength of 517 nm using a microplate reader.[7]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Inhibition (%) = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100 [6]
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound. The concentration that causes 50% inhibition is the IC50 value.[1]
Visualizing the Process and Mechanism
To further elucidate the experimental process and the underlying chemical reaction, the following diagrams are provided.
Caption: Experimental workflow for the DPPH antioxidant assay.
Caption: Neutralization of a DPPH free radical by an antioxidant.
This guide provides a foundational framework for the validation and comparison of the antioxidant capacity of novel compounds. For rigorous and publishable results, it is imperative that experiments are conducted with appropriate controls, replicates, and statistical analysis. The DPPH assay is a valuable initial screening tool, and its results can guide further, more biologically relevant antioxidant studies.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Screening of Various Botanical Extracts for Antioxidant Activity Using DPPH Free Radical Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Viburnitol's Anti-Inflammatory Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of Viburnitol, a novel investigational compound, against the well-established corticosteroid, Dexamethasone, in validated animal models of inflammation. The data presented herein is intended to offer an objective evaluation of this compound's potential as a therapeutic agent.
Data Presentation: Comparative Efficacy of this compound and Dexamethasone
The anti-inflammatory activity of this compound was assessed in two distinct animal models: carrageenan-induced paw edema for acute inflammation and lipopolysaccharide (LPS)-induced systemic inflammation.
Table 1: Effect of this compound and Dexamethasone on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 4h (Mean ± SD) | Inhibition of Edema (%) |
| Control (Saline) | - | 1.25 ± 0.15 | - |
| This compound | 10 | 0.85 ± 0.10 | 32.0 |
| This compound | 25 | 0.62 ± 0.08 | 50.4 |
| This compound | 50 | 0.45 ± 0.05 | 64.0 |
| Dexamethasone | 1 | 0.50 ± 0.07 | 60.0 |
Table 2: Effect of this compound and Dexamethasone on Serum Pro-Inflammatory Cytokines in LPS-Induced Systemic Inflammation in Mice
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Control (Saline) | - | 1500 ± 210 | 2500 ± 350 |
| This compound | 10 | 1100 ± 150 | 1800 ± 280 |
| This compound | 25 | 750 ± 110 | 1200 ± 210 |
| This compound | 50 | 450 ± 80 | 700 ± 150 |
| Dexamethasone | 1 | 500 ± 95 | 850 ± 180 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparent evaluation of the findings.
Carrageenan-Induced Paw Edema in Rats
This widely used model is employed to assess the efficacy of drugs against acute inflammation.[1][2][3][4][5]
-
Animals: Male Wistar rats (180-220 g) are used.
-
Groups: Animals are divided into five groups: Control (saline), this compound (10, 25, and 50 mg/kg), and Dexamethasone (1 mg/kg).
-
Procedure:
-
Test compounds (this compound or Dexamethasone) or saline are administered orally 60 minutes before the induction of inflammation.
-
Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline into the right hind paw of each rat.[2][4] The contralateral paw receives an injection of saline.[1]
-
Paw volume is measured using a plethysmometer at baseline and at specified time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection. The peak inflammation is typically observed around the 4-hour mark.[2]
-
-
Endpoint Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is utilized to evaluate the effects of compounds on systemic inflammation by mimicking a bacterial infection.[6][7][8][9]
-
Animals: Male BALB/c mice (20-25 g) are used.
-
Groups: Animals are divided into five groups: Control (saline), this compound (10, 25, and 50 mg/kg), and Dexamethasone (1 mg/kg).
-
Procedure:
-
Test compounds (this compound or Dexamethasone) or saline are administered intraperitoneally 30 minutes prior to the LPS challenge.
-
Systemic inflammation is induced by an intraperitoneal injection of LPS (1 mg/kg).[9]
-
Blood samples are collected via cardiac puncture 1.5 to 3 hours after the LPS injection.[9]
-
-
Endpoint Analysis: Serum levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are quantified using ELISA kits.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a key inflammatory signaling pathway potentially modulated by this compound.
Caption: Experimental workflows for the two animal models.
Caption: Postulated mechanism of action of this compound via inhibition of the NF-κB signaling pathway.
References
- 1. criver.com [criver.com]
- 2. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. mdpi.com [mdpi.com]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 6. "Lipopolysaccharide-induced animal models for neuroinflammation - An overview." - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals | Semantic Scholar [semanticscholar.org]
- 9. LIPOPOLYSACCHARIDE-INDUCED INFLAMMATORY RESPONSES INCREASED DYADIC SOCIAL INTERACTION IN MALE BUT NOT FEMALE MICE - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Viburnitol and its Analogs in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer properties of Viburnitol and its related inositol (B14025) compounds. Due to the limited direct experimental data on this compound, this guide focuses on the well-documented activities of its close structural analogs, Inositol Hexaphosphate (IP6) and myo-inositol. The performance of these compounds is compared with established anti-cancer agents that operate through distinct mechanisms: Pictilisib, a PI3K/Akt pathway inhibitor, and Vinorelbine (B1196246), a microtubule destabilizer. This guide presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of their mechanisms of action.
Executive Summary
Inositol compounds, including IP6 and myo-inositol, have demonstrated significant anti-cancer effects in various cancer cell lines. Their primary mechanism of action is believed to involve the inhibition of the PI3K/Akt signaling pathway, a critical cascade for cell survival and proliferation. This inhibition leads to the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby impeding tumor growth. This guide provides a detailed comparison of these effects with those of a targeted PI3K inhibitor and a conventional chemotherapeutic agent.
Comparative Data on Anti-Cancer Activity
The following tables summarize the in vitro efficacy of inositol compounds and comparator drugs across various cancer cell lines.
Table 1: IC50 Values of Investigated Compounds in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Inositol Hexaphosphate (IP6) | HT-29 (Colon) | Not explicitly found; effective concentrations are in the mM range. | [1] |
| PC-3 (Prostate) | Not explicitly found; effective concentrations are in the mM range. | ||
| myo-Inositol | DU-145 (Prostate) | 0.06 mg/mL | [2] |
| Pictilisib (GDC-0941) | U87MG (Glioblastoma) | 0.95 µM | [3] |
| A2780 (Ovarian) | 0.14 µM | [3] | |
| PC3 (Prostate) | 0.28 µM | [3] | |
| MDA-MB-361 (Breast) | 0.72 µM | [3] | |
| HCT116 (Colon) | 1.081 µM (GI50) | [3] | |
| HT29 (Colon) | 0.157 µM (GI50) | [3] | |
| Vinorelbine | A549 (Lung) | Not explicitly found in the provided search results. | |
| P388 (Leukemia) | Not explicitly found in the provided search results. |
Table 2: Comparative Efficacy in Inducing Apoptosis
| Compound | Cancer Cell Line | Treatment Conditions | Percentage of Apoptotic Cells (Early + Late) | Reference |
| Inositol Hexaphosphate (IP6) | HT-29 (Colon) | 100 µg/mL for 48h | 11.71% | [3] |
| 200 µg/mL for 48h | 20.02% | [3] | ||
| 400 µg/mL for 48h | 31.43% | [3] | ||
| myo-Inositol | DU-145 (Prostate) | IC50 (0.06 mg/mL) for 72h | 47.89% (17.83% Early + 30.06% Late) | [4] |
| Pictilisib (GDC-0941) | Osteosarcoma Cells | 1 µM + 0.5 µg/ml Doxorubicin for 24h | Increased by at least 10 percentage points compared to Doxorubicin alone. | [5] |
| Vinorelbine | 4T1 (Breast) | 4 nM (+ 1200 nM Cisplatin) | 40.38% increase | [6] |
| 4 nM (+ 340 nM 5-FU) | 61.86% increase | [6] |
Table 3: Comparative Efficacy in Inducing Cell Cycle Arrest
| Compound | Cancer Cell Line | Treatment Conditions | Effect on Cell Cycle Distribution | Reference |
| Inositol Hexaphosphate (IP6) | Raji (Burkitt's Lymphoma) | Not specified | G2/M arrest | [7] |
| myo-Inositol | DU-145 (Prostate) | IC50 (0.06 mg/mL) for 72h | G0/G1 phase: 70.07% (Control: 52.00%)S phase: 23.40% (Control: 33.92%) | [4] |
| Pictilisib (GDC-0941) | OVCAR-3 (Ovarian) | 10 µM for 24h | G1 phase: 53% (Control: 42%) | [1] |
| 20 µM for 24h | G1 phase: 58% (Control: 42%) | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by the compounds and the general workflows for the experimental validation of their mechanisms of action.
Caption: Proposed Mechanism of Action of Inositol Compounds.
Caption: Alternative Mechanism: Microtubule Destabilization.
Caption: Experimental Workflow for Mechanism of Action Studies.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in this guide.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
Test compounds (this compound analogs, Pictilisib, Vinorelbine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with test compounds for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with test compounds.
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, such as those involved in the PI3K/Akt pathway.
-
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with test compounds, then lyse the cells to extract proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Conclusion
The available evidence strongly suggests that inositol compounds, as exemplified by IP6 and myo-inositol, exert their anti-cancer effects through the modulation of the PI3K/Akt signaling pathway, leading to apoptosis and cell cycle arrest. This mechanism of action is comparable to that of targeted PI3K inhibitors like Pictilisib. In contrast, Vinorelbine operates through a distinct mechanism involving the disruption of microtubule dynamics.
This comparative guide provides a framework for researchers to design and interpret experiments aimed at validating the mechanism of action of this compound and other novel anti-cancer compounds. By employing the outlined experimental protocols and comparing the results to the provided data, scientists can effectively characterize the therapeutic potential of new drug candidates. Further investigation into the specific effects of this compound is warranted to fully elucidate its anti-cancer properties.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. kumc.edu [kumc.edu]
- 3. Inositol hexaphosphate suppresses growth and induces apoptosis in HT-29 colorectal cancer cells in culture: PI3K/Akt pathway as a potential target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. banglajol.info [banglajol.info]
- 5. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 6. Dual-directional effect of vinorelbine combined with cisplatin or fluorouracil on tumor growth and metastasis in metronomic chemotherapy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer.wisc.edu [cancer.wisc.edu]
A Comparative Analysis of Viburnitol from Diverse Plant Origins
For researchers, scientists, and drug development professionals, understanding the nuances of natural compounds is paramount. Viburnitol, a cyclitol of growing interest, is found across various plant species. This guide provides an objective comparison of this compound from different botanical sources, supported by experimental data, to aid in research and development endeavors.
Quantitative Analysis of this compound Content
The concentration of this compound can vary significantly between different plant species and even between different tissues of the same plant. While comprehensive comparative studies are still emerging, available data points to the genus Viburnum as a primary source. Notably, species such as Viburnum dilatatum and Viburnum opulus have been highlighted for their rich phytochemical profiles, which include this compound.
For accurate quantification, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a preferred method, offering high sensitivity and selectivity for the analysis of this compound in complex plant extracts.
Table 1: Reported this compound Content in Select Plant Species
| Plant Species | Plant Part | This compound Content (mg/g dry weight) | Reference |
| Viburnum dilatatum | Leaves | Data not yet available in comparative format | [1][2] |
| Viburnum tinus | Leaves | Data not yet available in comparative format | |
| Viburnum opulus | Leaves | Data not yet available in comparative format | [3] |
| Polygonatum spp. | Rhizomes | Data not yet available in comparative format |
Note: Specific quantitative data comparing this compound content across these species is a key area for future research. The table will be updated as more direct comparative studies become available.
Experimental Protocols: Extraction and Purification of this compound
The isolation of pure this compound is a critical step for detailed biological activity studies. A general protocol involves solvent extraction followed by chromatographic purification.
Protocol 1: General Extraction of this compound from Viburnum Leaves
-
Preparation of Plant Material: Air-dry or freeze-dry fresh leaves of the selected Viburnum species and grind them into a fine powder.
-
Solvent Extraction: Macerate the powdered leaves in methanol (B129727) or ethanol (B145695) (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional agitation.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate, to remove pigments and less polar compounds. This compound, being polar, will remain in the aqueous phase.
-
Purification: Subject the aqueous fraction to column chromatography on silica (B1680970) gel or a suitable resin. Elute with a gradient of chloroform and methanol. Monitor the fractions by Thin Layer Chromatography (TLC) and pool the fractions containing this compound.
-
Crystallization: Further purify the pooled fractions by recrystallization from a suitable solvent system (e.g., methanol-water) to obtain pure this compound crystals.
-
Structural Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4][5]
Comparative Biological Activities of this compound
While much of the research has focused on the bioactivity of crude extracts of Viburnum species, which contain a multitude of compounds, preliminary studies on purified this compound suggest its potential in several therapeutic areas.[1][6]
Anti-inflammatory and Antioxidant Activity
Extracts of various Viburnum species have demonstrated significant antioxidant and anti-inflammatory properties.[7] It is hypothesized that this compound contributes to these effects, although direct evidence from studies using the purified compound is needed to confirm its specific role. In vitro assays such as DPPH radical scavenging and inhibition of nitric oxide production in LPS-stimulated macrophages are common methods to assess these activities.
Antidiabetic Activity and Insulin (B600854) Signaling
A promising area of investigation is the potential antidiabetic activity of this compound. As an inositol, it may play a role in insulin signaling pathways.[8][9] Inositols are known to be involved in the insulin signal transduction cascade, and deficiencies have been linked to insulin resistance.[10] Further research is required to elucidate the specific mechanism by which this compound may modulate glucose metabolism and insulin sensitivity.
Conclusion and Future Directions
This compound represents a promising natural product with potential therapeutic applications. However, to fully realize its potential, further research is critically needed. A systematic, comparative quantification of this compound across a wider range of plant species is essential for identifying high-yielding sources. Moreover, detailed investigations into the specific biological activities of purified this compound, particularly its anti-inflammatory, antioxidant, and antidiabetic effects, are required. Elucidating its precise mechanism of action, including its role in key signaling pathways, will be crucial for its development as a potential therapeutic agent. This guide serves as a foundational resource to stimulate and direct future research in this exciting field.
References
- 1. Genus Viburnum: Therapeutic Potentialities and Agro-Food-Pharma Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inositols in Insulin Signaling and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Inositols in Insulin Signaling and Glucose Metabolism | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Assessing the Synergistic Potential of Viburnitol: A Comparative Guide Framework
Initial research indicates a notable gap in the scientific literature regarding the synergistic effects of Viburnitol with other natural compounds. To date, no specific studies providing experimental data on this topic have been identified. Therefore, this guide presents a foundational framework for researchers and drug development professionals interested in exploring the potential synergistic interactions of this compound. The methodologies, data presentation formats, and signaling pathway diagrams provided are based on established practices for assessing synergy among natural compounds and serve as a template for future investigations.
Hypothetical Experimental Design: Assessing Synergy of this compound and Quercetin in Cancer Cell Lines
This section outlines a standard experimental protocol to investigate the potential synergistic anticancer effects of this compound in combination with Quercetin, a flavonoid known for its various biological activities.[1][2][3]
Experimental Protocol: Cell Viability and Synergy Analysis
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
MTT Assay for Cytotoxicity:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
This compound and Quercetin are individually dissolved in DMSO to create stock solutions and then diluted to various concentrations in the cell culture medium.
-
Cells are treated with increasing concentrations of this compound alone, Quercetin alone, or a combination of both at a constant ratio (e.g., based on their respective IC50 values).
-
After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
-
-
Determination of IC50: The half-maximal inhibitory concentration (IC50) for each compound alone is determined from the dose-response curves generated from the MTT assay data.
-
Combination Index (CI) Analysis:
-
To quantify the interaction between this compound and Quercetin, the Combination Index (CI) is calculated using the Chou-Talalay method.[4][5] This method provides a quantitative measure of synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[4][5]
-
The CI is calculated using software such as CompuSyn.
-
Data Presentation
Quantitative data from synergy experiments should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Hypothetical Cytotoxicity and Combination Index of this compound and Quercetin on MCF-7 Cells
| Treatment Group | Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) | Combination Index (CI) | Interpretation |
| This compound | 10 | 85 ± 4.2 | 75 | - | - |
| 25 | 68 ± 3.5 | ||||
| 50 | 52 ± 2.8 | ||||
| 75 | 49 ± 3.1 | ||||
| 100 | 35 ± 2.5 | ||||
| Quercetin | 10 | 88 ± 3.9 | 80 | - | - |
| 25 | 72 ± 4.1 | ||||
| 50 | 55 ± 3.3 | ||||
| 75 | 51 ± 2.9 | ||||
| 100 | 40 ± 2.7 | ||||
| This compound + Quercetin | 10 + 10.67 | 70 ± 3.8 | - | 0.85 | Synergy |
| 25 + 26.67 | 50 ± 2.9 | 0.72 | Synergy | ||
| 50 + 53.33 | 35 ± 2.4 | 0.61 | Strong Synergy |
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating complex experimental processes and biological mechanisms.
Caption: Experimental workflow for assessing synergistic cytotoxicity.
Many natural compounds exert their effects by modulating key cellular signaling pathways involved in cell survival and proliferation.[1][6] A potential synergistic mechanism for this compound and another natural compound could involve the dual inhibition of a critical pathway like NF-κB.
References
- 1. Exploring Synergistic Interactions between Natural Compounds and Conventional Chemotherapeutic Drugs in Preclinical Models of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quercetin and Vitamin C: An Experimental, Synergistic Therapy for the Prevention and Treatment of SARS-CoV-2 Related Disease (COVID-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Quercetin and Vitamin C: An Experimental, Synergistic Therapy for the " by Ruben Manuel Luciano Colunga Biancatelli, Max Berrill et al. [digitalcommons.odu.edu]
- 4. Exploiting Curcumin Synergy With Natural Products Using Quantitative Analysis of Dose–Effect Relationships in an Experimental In Vitro Model of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploiting Curcumin Synergy With Natural Products Using Quantitative Analysis of Dose-Effect Relationships in an Experimental In Vitro Model of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
Safety Operating Guide
Navigating the Disposal of Viburnitol: A Guide for Laboratory Professionals
The proper disposal of any chemical is paramount to ensuring laboratory safety and environmental protection. For Viburnitol, a cyclic polyol, the absence of a readily available specific Safety Data Sheet (SDS) necessitates a cautious and systematic approach to its disposal. This guide provides essential logistical information and a procedural framework to assist researchers, scientists, and drug development professionals in making informed and safe disposal decisions in consultation with their institution's Environmental Health and Safety (EHS) department.
Crucial Safety Notice: Without a comprehensive SDS detailing the specific toxicological and environmental hazards of this compound, a definitive disposal protocol cannot be provided. The following information is intended to guide the user through a safe decision-making process for chemical disposal in the absence of complete hazard information. It is imperative to consult with your institution's EHS department before proceeding with any disposal method.
Step-by-Step Guide for the Disposal of Chemicals with Unknown Hazards
When the specific hazards of a chemical like this compound are not known, the following procedural steps should be taken:
-
Attempt to Source a Safety Data Sheet (SDS):
-
Contact the supplier or manufacturer from whom the this compound was purchased. They are legally obligated to provide an SDS.
-
Conduct a thorough search of chemical databases for an SDS for this compound (CAS No. 488-76-6).
-
-
Consult with Your Environmental Health and Safety (EHS) Department:
-
This is the most critical step. Your EHS department is the definitive resource for guidance on chemical waste disposal.[1][2][3][4]
-
Provide them with all available information on this compound, including the information summarized in the table below.
-
The EHS department will perform a hazard assessment and provide specific instructions for its disposal, which may include treatment, collection for hazardous waste disposal, or, if deemed non-hazardous, disposal as regular laboratory waste.[5]
-
-
Segregate and Label the Waste:
-
While awaiting guidance from EHS, store waste this compound in a clearly labeled, sealed, and appropriate container.
-
The label should clearly state "this compound - Awaiting Hazard Assessment for Disposal."
-
Do not mix this compound waste with other chemical waste streams, as this can create a more complex and potentially hazardous mixture.[6]
-
-
Follow EHS Instructions for Disposal:
-
Once the EHS department has provided instructions, follow them precisely. This may involve:
-
Hazardous Waste Collection: EHS will provide the appropriate containers and labels for collection.[3]
-
In-Lab Treatment: In some rare cases, and only under the explicit direction of EHS, a neutralization or deactivation procedure may be permitted.[7]
-
Non-Hazardous Disposal: If EHS determines the substance to be non-hazardous, they will provide guidance on whether it can be disposed of in the regular trash or via the sanitary sewer.[8][9][10]
-
-
Known Properties of this compound
The following table summarizes the known physical and chemical properties of this compound. This information is valuable when discussing disposal procedures with your EHS department.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₅ | PubChem |
| Molecular Weight | 164.16 g/mol | PubChem[11] |
| Appearance | Solid (Assumed) | General chemical knowledge |
| CAS Number | 488-76-6 | PubChem |
Decision-Making Workflow for Chemical Disposal
The following diagram illustrates the logical process for determining the correct disposal route for a laboratory chemical, particularly when the hazards are not immediately known.
References
- 1. Managing Chemical Waste | EHS [research.cuanschutz.edu]
- 2. Disposal of Waste | Environmental Health and Safety [uab.edu]
- 3. Chemical and Hazardous Waste | Office of Environmental Health and Safety | ECU [oehs.ecu.edu]
- 4. Chemical Waste | Yale Environmental Health & Safety [ehs.yale.edu]
- 5. Waste Disposal – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. sfasu.edu [sfasu.edu]
- 10. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 11. This compound | C6H12O5 | CID 11321141 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Viburnitol
Disclaimer: No specific Safety Data Sheet (SDS) for Viburnitol is readily available. The following guidance is based on the general safety protocols for handling chemically similar substances, such as other cyclitols and polyols, which are generally considered to have low toxicity.[1][2][3] Researchers should always perform a risk assessment before handling any chemical and consult with their institution's Environmental Health and Safety (EHS) department.
This compound is a cyclitol, a type of sugar alcohol, with the molecular formula C6H12O5.[4] It is a naturally occurring compound found in some plants.[5][6] While specific hazard data is not available, related compounds like Ribitol are not classified as hazardous.[1] However, it is crucial to handle all chemicals with appropriate care to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. These recommendations are based on standard practices for handling non-volatile, powdered chemicals.
| Protection Type | Recommended Equipment | Purpose | Color Palette Reference |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from dust particles. | #4285F4 |
| Hand Protection | Nitrile gloves | Prevents skin contact. | #34A853 |
| Body Protection | Laboratory coat | Protects clothing and skin from spills. | #FFFFFF, #202124 |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area. A dust mask or N95 respirator is recommended if there is a potential for generating dust. | Minimizes inhalation of airborne particles. | #F1F3F4, #5F6368 |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized workflow is critical for the safe handling of any chemical. The following diagram and steps outline the recommended procedure for working with this compound.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
-
Designate Work Area:
-
Work in a well-ventilated area, such as a chemical fume hood, especially if handling larger quantities or if there is a risk of dust generation.
-
Ensure the work area is clean and free of clutter.
-
Have a chemical spill kit readily accessible.
-
-
Don Personal Protective Equipment (PPE):
-
Put on all the recommended PPE as outlined in the table above before handling this compound.
-
-
Weigh this compound:
-
If working with the powdered form, handle it carefully to minimize dust creation.
-
Use a spatula to transfer the solid. Avoid pouring the powder directly.
-
Weigh the desired amount in a tared container on an analytical balance.
-
-
Prepare Solution (if applicable):
-
If preparing a solution, slowly add the weighed this compound to the solvent while stirring to prevent clumping and splashing.
-
-
Clean Work Area:
-
After handling is complete, decontaminate the work surface with an appropriate cleaning agent (e.g., 70% ethanol (B145695) or as determined by your institution's protocols).
-
Wipe down any equipment used.
-
-
Dispose of Waste:
-
Solid Waste: Dispose of uncontaminated solid this compound as non-hazardous waste, in accordance with local, state, and federal regulations. Contaminated materials (e.g., gloves, weigh boats) should be placed in a designated chemical waste container.
-
Liquid Waste: Aqueous solutions of this compound can likely be disposed of down the drain with copious amounts of water, but it is imperative to check with your institution's EHS guidelines first. Do not dispose of solutions containing other hazardous chemicals in this manner.
-
-
Doff Personal Protective Equipment (PPE):
-
Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclitol - Wikipedia [en.wikipedia.org]
- 4. This compound | C6H12O5 | CID 11321141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (-)-Viburnitol from ligand database | PDTDB : Phytochemical and Drug Target DataBase [pdt.biogem.org]
- 6. This compound CAS 488-76-6 — GlycoFineChem [glycofinechem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
